2-Bromo-4-nitropyridine N-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174130. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBDHXCXCSFNEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C(C=C1[N+](=O)[O-])Br)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00397866 | |
| Record name | 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52092-43-0 | |
| Record name | 52092-43-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174130 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-nitro-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00397866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-BROMO-4-NITROPYRIDINE N-OXIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-nitropyridine N-oxide: Synthesis and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-nitropyridine N-oxide is a key heterocyclic compound widely utilized as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a pyridine N-oxide moiety, a bromine atom, and a nitro group, imparts a high degree of reactivity, making it an essential building block for the synthesis of a diverse range of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a focus on its relevance to pharmaceutical and agrochemical research and development. Detailed experimental protocols, tabulated quantitative data, and visual diagrams of synthetic pathways are presented to serve as a practical resource for laboratory professionals.
Chemical and Physical Properties
This compound is a solid material, appearing as a white to light yellow powder or crystalline solid.[1][2] It is characterized by the following physicochemical properties:
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrN₂O₃ | [1][3] |
| Molecular Weight | 218.99 g/mol | [1][3] |
| CAS Number | 52092-43-0 | [1][3] |
| Melting Point | 141-148 °C | [1] |
| Appearance | White to light yellow solid | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| Storage Conditions | Store at 0-8 °C | [1] |
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Spectroscopy | Data | Reference |
| ¹H NMR | Spectra available. A patent provides the following data for a sample in CDCl₃: δ 8.69 (s, 1H), 8.51-8.40 (m, 1H), 8.07 (t, J=6.4Hz, 1H). | [3][4][5] |
| IR | Spectra available. | [3] |
| Mass Spectrometry | A patent includes a gas chromatography-mass spectrometry chart. | [4] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from 2-bromopyridine. The general synthetic workflow involves the N-oxidation of 2-bromopyridine followed by nitration. An alternative one-step method has also been reported.
Two-Step Synthesis Pathway
Step 1: Synthesis of 2-Bromopyridine N-oxide [6]
-
In a suitable reaction vessel, dissolve 2-bromopyridine in acetic acid.
-
Add a catalytic amount of maleic anhydride.
-
Slowly add hydrogen peroxide (1.5 eq.) to the mixture while stirring.
-
Heat the reaction mixture to 70-80°C for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a sodium hydroxide solution to a pH of 7-8.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2-bromopyridine N-oxide.
Step 2: Synthesis of this compound [6]
-
To a flask containing concentrated sulfuric acid, cautiously add 2-bromopyridine N-oxide (1.0 eq.) while cooling in an ice bath.
-
Slowly add fuming nitric acid (1.2 eq.) dropwise to the mixture, ensuring the temperature is maintained below 10°C.
-
After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain this temperature for 2-3 hours.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a saturated sodium carbonate solution until a precipitate forms.
-
Filter the solid, wash with cold water, and dry to obtain this compound. A reported yield for this method is 90% with a purity of 98%.[4]
One-Step Synthesis Method
A one-step reaction method has been developed that combines the oxidation and nitration steps, potentially shortening the reaction time.[7]
-
In a 3L three-necked glass flask at room temperature, add 2.4 moles of 2-bromopyridine.
-
While stirring, add approximately 0.75L of glacial acetic acid, 0.18L of acetic anhydride, and 0.9L of 30% hydrogen peroxide (or 0.6L of 50% hydrogen peroxide).
-
Add approximately 15-20mL of concentrated sulfuric acid, 9g of maleic anhydride, and 6g of sodium pyrosulfate.
-
The reaction is carried out at 50°C for 0.5 hours, then the temperature is increased.
-
The crude product can be purified by recrystallization from a chloroform-ethanol mixture.
Reactivity and Applications
This compound is a valuable intermediate in the synthesis of various organic compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] Its reactivity is primarily centered around the nucleophilic substitution of the bromine atom, which is activated by the electron-withdrawing nitro group and the N-oxide functionality.[1] This allows for the introduction of diverse functional groups, facilitating the synthesis of more complex molecules with potential biological activity.[1]
The compound is utilized in research focused on:
-
Synthetic Chemistry: As a key building block for introducing the 4-nitropyridine N-oxide scaffold into larger molecules.[1]
-
Pharmaceutical Development: In the creation of new drug candidates, particularly those targeting bacterial infections, due to its chemical properties that can enhance biological activity.[1][8]
-
Agrochemical Sector: In the development of effective pest control agents.[1]
-
Material Science: Explored for its potential in creating new materials with specific electronic or optical properties.[1]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area, preferably in a chemical fume hood.[9][10][11]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318: Causes serious eye damage.
-
H335: May cause respiratory irritation.
Precautionary Measures: [9][10]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection (tightly fitting safety goggles).
-
Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store away from incompatible materials and foodstuff containers.
-
First Aid:
-
If Swallowed: Rinse mouth and get medical help.
-
If on Skin: Wash with plenty of water. If skin irritation occurs, get medical help.
-
If in Eyes: Rinse immediately with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical help.
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Get medical help if you feel unwell.
-
Disposal: [9][10] Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
This compound is a pivotal synthetic intermediate with significant applications in the fields of medicinal chemistry and agrochemical science. Its well-defined synthesis and versatile reactivity provide a valuable platform for the development of novel compounds with desired biological and material properties. The information presented in this guide, including detailed synthetic protocols, tabulated properties, and safety guidelines, is intended to facilitate its effective and safe use in a research and development setting.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound [stenutz.eu]
- 3. This compound | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 5. 2-Bromo-4-nitropyridine 1-oxide(52092-43-0) 1H NMR [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 8. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. abdurrahmanince.net [abdurrahmanince.net]
"2-Bromo-4-nitropyridine N-oxide" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-nitropyridine N-oxide, a key heterocyclic building block in modern organic synthesis. This document details its chemical identity, physical and spectroscopic properties, a representative synthetic protocol, and its primary applications, with a focus on providing actionable data for professionals in research and development.
Chemical Structure and Nomenclature
This compound is a substituted pyridine derivative characterized by a bromine atom at the 2-position, a nitro group at the 4-position, and an N-oxide functional group.
IUPAC Name: 2-bromo-4-nitro-1-oxidopyridin-1-ium[1][2]
Chemical Structure:
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
The compound is typically a solid, ranging in color from white to light yellow or green, at room temperature.[3][4] It serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3]
Table 1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
| CAS Number | 52092-43-0 | [1][2][3][4] |
| Molecular Formula | C₅H₃BrN₂O₃ | [1][2][3] |
| Molecular Weight | 218.99 g/mol | [1][2][3][4] |
| Appearance | White to light yellow solid | [3] |
| Melting Point | 141-148 °C | [3][4] |
| Purity | ≥ 98% (by HPLC) | [3] |
| SMILES | [O-]--INVALID-LINK--c1cc--INVALID-LINK--c(Br)c1 | |
| InChIKey | IRBDHXCXCSFNEQ-UHFFFAOYSA-N |
Table 2: Spectroscopic Data
| Spectrum Type | Data | Source(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ 8.69 (s, 1H), 8.51-8.40 (m, 1H), 8.07 (t, J=6.4Hz, 1H) | [5] |
| IR, Raman, MS | Spectral data available. | [1][6] |
Synthesis Protocol
The synthesis of this compound is typically achieved through the nitration of 2-bromopyridine N-oxide. The following is a representative experimental protocol adapted from established chemical literature.
Reaction Scheme:
Caption: Synthesis of this compound via nitration.
Experimental Workflow:
Caption: Experimental workflow for the synthesis of this compound.
Detailed Methodology:
-
Preparation of Nitrating Acid: In a flask suitable for strong acids, fuming nitric acid is slowly added to concentrated sulfuric acid with constant stirring and cooling in an ice bath to maintain a low temperature.
-
Reaction: 2-Bromopyridine N-oxide is carefully added in portions to the prepared nitrating acid, ensuring the temperature of the mixture is kept low during the addition.
-
Heating: The reaction mixture is then heated, for instance, to 125-130 °C, for a duration of 2-3 hours to ensure the reaction proceeds to completion.[7] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is cautiously poured onto a significant volume of crushed ice.
-
Neutralization and Precipitation: The acidic solution is carefully neutralized with a saturated aqueous solution of a base, such as sodium carbonate, until a pH of 7-8 is achieved. This causes the product to precipitate out of the solution.
-
Isolation and Purification: The resulting solid precipitate is collected by vacuum filtration. The crude product can then be purified, typically by recrystallization from a suitable solvent like acetone or a mixture of chloroform and ethanol, to yield the pure this compound.[7][8]
Applications in Research and Development
This compound is a valuable intermediate in organic synthesis due to its reactive sites. The bromine atom and the nitro group are both susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. This reactivity makes it a key component in the synthesis of:
-
Pharmaceuticals: It is used in the development of new drug candidates. Its chemical properties can be leveraged to create novel compounds with potential biological activity.[3]
-
Agrochemicals: The compound serves as a precursor for creating effective pest control agents.[3]
-
Material Science: It is explored for its potential in developing new materials, such as specialized polymers and coatings.[3]
The ability to perform selective substitutions at the 2 and 4 positions makes this reagent a powerful tool for building molecular complexity and accessing diverse chemical libraries for screening in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound [stenutz.eu]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. 2-Bromo-4-nitropyridine 1-oxide(52092-43-0) 1H NMR [m.chemicalbook.com]
- 7. Making sure you're not a bot! [oc-praktikum.de]
- 8. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
An In-depth Technical Guide to 2-Bromo-4-nitropyridine N-oxide (CAS: 52092-43-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-nitropyridine N-oxide is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique electronic properties, stemming from the presence of a bromine atom, a nitro group, and an N-oxide functionality, render it a valuable precursor for the synthesis of a diverse array of more complex molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound, with a particular focus on its role in the development of novel therapeutic agents. Detailed experimental protocols, safety information, and a discussion of its potential biological activities are presented to facilitate its effective use in research and drug discovery.
Physicochemical Properties
This compound is a solid, typically appearing as a white to light yellow or light orange to green crystalline powder.[1][2] Key quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| CAS Number | 52092-43-0 | [1] |
| Molecular Formula | C₅H₃BrN₂O₃ | [1] |
| Molecular Weight | 218.99 g/mol | [1] |
| Melting Point | 141-148 °C | [1] |
| Appearance | White to light yellow solid; Light orange to Yellow to Green powder to crystal | [1][2] |
| Purity | ≥ 97-98% (by HPLC or GC) | [1][2] |
| Storage Conditions | 0-8 °C, under an inert atmosphere | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through a one-step oxidation and nitration of 2-bromopyridine. The following experimental protocol is based on methodologies described in the patent literature, which offers a high-yield approach.[3]
Experimental Protocol: One-Step Synthesis
Materials:
-
2-bromopyridine
-
Glacial acetic acid
-
Acetic anhydride
-
30% or 50% Hydrogen peroxide
-
Concentrated sulfuric acid
-
Maleic anhydride
-
Sodium pyrosulfate
-
Sodium nitrate
-
30-50% Sodium hydroxide solution
-
Ice-water mixture
Procedure:
-
In a suitable reaction vessel, charge 2.4 moles of 2-bromopyridine at room temperature.
-
While stirring, add approximately 0.75 L of glacial acetic acid, 0.18 L of acetic anhydride, and 0.9 L of 30% hydrogen peroxide (or 0.6 L of 50% hydrogen peroxide).
-
Carefully add 15-20 mL of concentrated sulfuric acid, 9 g of maleic anhydride, and 6 g of sodium pyrosulfate.
-
The reaction mixture is heated to 50 °C and stirred for 30 minutes, then the temperature is raised to 80 °C. The reaction progress is monitored by thin-layer chromatography.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting crude 2-bromopyridine-N-oxide is cooled to 15 °C, and concentrated sulfuric acid is slowly added, followed by sodium nitrate to promote the nitration reaction.
-
The nitration mixture is gradually warmed to 90 °C and the reaction is monitored until completion.
-
After cooling to room temperature, the reaction mixture is poured into an ice-water mixture.
-
The pH of the solution is adjusted to 8 with a 30-50% sodium hydroxide solution to precipitate the product.
-
The resulting orange/yellow solid is collected by suction filtration and dried to afford crude 2-bromo-4-nitropyridine-N-oxide.
Purification
The crude product can be purified by recrystallization. A common solvent system for similar compounds, and suggested for the product from the synthetic patent, is a mixture of chloroform and ethanol.[3] The general procedure for recrystallization would be to dissolve the crude solid in a minimum amount of the hot solvent mixture and allow it to cool slowly to induce crystallization, followed by filtration and drying.
Chemical Reactivity and Applications in Synthesis
The chemical reactivity of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr) . The electron-withdrawing nature of the nitro group and the N-oxide functionality, combined with the presence of a good leaving group (bromide), makes the pyridine ring highly activated towards attack by nucleophiles. This property is extensively exploited in organic synthesis to introduce a wide range of functional groups, facilitating the construction of complex molecular architectures.[4]
This compound serves as a critical intermediate in the synthesis of various organic molecules, particularly in the development of pharmaceuticals and agrochemicals.[4] Its ability to undergo nucleophilic substitution allows for the creation of diverse pharmacophores.
Logical Workflow for Synthesis of Bioactive Molecules
The general workflow for utilizing this compound in the synthesis of bioactive molecules, such as kinase inhibitors, is depicted below. The initial nucleophilic substitution at the 2-position is followed by reduction of the nitro group, which can then be used for further derivatization or ring formation.
Biological Activity and Therapeutic Potential
While direct biological studies on this compound are limited in publicly available literature, the broader class of nitropyridine N-oxides has garnered significant attention for its therapeutic potential. The most notable area of interest is in the development of quorum sensing inhibitors .
Quorum Sensing Inhibition
Quorum sensing (QS) is a cell-to-cell communication mechanism in bacteria that regulates the expression of virulence factors and biofilm formation.[5] Inhibition of QS is a promising anti-infective strategy that is less likely to induce drug resistance compared to traditional antibiotics.
The related compound, 4-nitropyridine N-oxide (4-NPO), has been identified as a potent inhibitor of quorum sensing in the opportunistic pathogen Pseudomonas aeruginosa.[5] It is believed to act by binding to the LasR receptor protein, a key regulator in the P. aeruginosa QS system. Given the structural similarity, this compound is a prime candidate for the synthesis of novel and potentially more potent quorum sensing inhibitors.
Signaling Pathway: Pseudomonas aeruginosa Quorum Sensing
The diagram below illustrates the LasR/I quorum sensing circuit in P. aeruginosa and the putative point of inhibition by 4-nitropyridine N-oxide and its derivatives.
Safety and Handling
This compound is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood.
GHS Hazard Classification
| Hazard Class | Category | GHS Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Data sourced from multiple suppliers and aggregated GHS information.[6]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Engineering Controls: Use only outdoors or in a well-ventilated area.
-
Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.
-
First Aid:
-
If swallowed: Get medical help. Rinse mouth.
-
If on skin: Wash with plenty of water.
-
If in eyes: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and get medical help.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.
-
Conclusion
This compound is a valuable and reactive intermediate for organic synthesis, particularly in the field of medicinal chemistry. Its utility in nucleophilic aromatic substitution reactions allows for the straightforward introduction of diverse functionalities, making it a key starting material for the construction of complex heterocyclic scaffolds. The potential of its derivatives to act as quorum sensing inhibitors presents an exciting avenue for the development of novel anti-infective agents. Researchers and drug development professionals should consider this compound a versatile tool in their synthetic arsenal, while adhering to strict safety protocols during its handling and use. Further research into the synthesis of specific bioactive molecules from this precursor and the elucidation of their precise mechanisms of action is warranted.
References
- 1. This compound | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-nitropyridine | C5H3BrN2O2 | CID 243015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
"2-Bromo-4-nitropyridine N-oxide" molecular weight and formula
For researchers and professionals in drug development, a precise understanding of a compound's fundamental properties is critical. 2-Bromo-4-nitropyridine N-oxide is a chemical compound with specific characteristics that are essential for its application in synthesis and research.
The empirical formula and molecular weight are foundational data points for any chemical entity. The molecular formula for this compound is C5H3BrN2O3.[1][2] Its molecular weight is consistently reported as approximately 218.99 g/mol .[2] Some sources may round this value to 219.00 g/mol or provide a more precise figure of 218.995 g/mol .[1]
A summary of these key quantitative data is presented in the table below for clarity and ease of comparison.
| Parameter | Value |
| Molecular Formula | C5H3BrN2O3 |
| Molecular Weight | 218.99 g/mol [2] |
References
Spectroscopic Profile of 2-Bromo-4-nitropyridine N-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic properties of 2-Bromo-4-nitropyridine N-oxide (CAS No. 52092-43-0), a key intermediate in synthetic and pharmaceutical chemistry. This document compiles available spectroscopic data, outlines detailed experimental methodologies for acquiring such data, and presents a logical workflow for the spectroscopic analysis of similar compounds.
Core Spectroscopic Data
The spectroscopic data for this compound is essential for its identification, purity assessment, and structural elucidation. While a complete dataset is not publicly available across all techniques, this guide presents the currently accessible information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure and connectivity of atoms.
¹H NMR Data
A patent describing the synthesis of this compound reports the following proton NMR data.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 8.69 | Singlet (s) | - | 1H |
| 8.51-8.40 | Multiplet (m) | - | 1H |
| 8.07 | Triplet (t) | 6.4 | 1H |
| Solvent: CDCl₃, Frequency: 400 MHz |
¹³C NMR Data
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The PubChem database indicates the availability of an FTIR spectrum for this compound, though a detailed peak list is not provided.[1] Based on the known functional groups (aromatic ring, nitro group, N-oxide, C-Br bond), the expected characteristic absorption bands are outlined below.
Table 2: Expected FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3100-3000 | Aromatic C-H Stretch | Medium to Weak |
| 1600-1450 | Aromatic C=C Bending | Medium to Strong |
| 1550-1490 | Asymmetric NO₂ Stretch | Strong |
| 1350-1315 | Symmetric NO₂ Stretch | Strong |
| 1300-1200 | N-O Stretch (N-oxide) | Strong |
| ~850 | C-N Stretch (Nitro group) | Medium |
| 600-500 | C-Br Stretch | Medium to Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula of this compound is C₅H₃BrN₂O₃, with a molecular weight of approximately 218.99 g/mol .[1]
Table 3: Mass Spectrometry Data for this compound
| m/z Value | Interpretation |
| 218/220 | Molecular ion peak [M]⁺, showing the characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br in ~1:1 ratio). |
| Fragment Ions | Specific fragmentation data is not publicly available. Expected fragments would include loss of the nitro group (-NO₂), the N-oxide oxygen (-O), and the bromine atom (-Br). |
Experimental Protocols
The following sections describe generalized but detailed methodologies for acquiring the spectroscopic data presented above.
NMR Spectroscopy Protocol
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The sample should be a clear, homogenous solution.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range for aromatic protons (typically 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range for aromatic and functionalized carbons (typically 0-200 ppm).
-
A larger number of scans is required due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
FT-IR Spectroscopy Protocol (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogenous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Background Collection: Place the empty pellet holder in the spectrometer and record a background spectrum to account for atmospheric and instrumental noise.
-
Sample Analysis: Place the KBr pellet containing the sample in the holder and acquire the IR spectrum, typically over a range of 4000-400 cm⁻¹.
Mass Spectrometry Protocol (Electron Ionization)
-
Sample Introduction: Introduce a small amount of the solid sample into the mass spectrometer, typically via a direct insertion probe. The sample is then heated to induce vaporization into the ion source.
-
Ionization: Bombard the vaporized molecules with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation, forming a molecular ion and various fragment ions.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.
-
Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.
Experimental and Analytical Workflow
The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a novel or synthesized compound like this compound.
References
An In-depth Technical Guide to the Reactivity and Mechanism of Action of 2-Bromo-4-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-nitropyridine N-oxide is a pivotal heterocyclic compound, serving as a versatile scaffold in synthetic and medicinal chemistry. Its unique electronic properties, arising from the interplay of the pyridine N-oxide moiety, a bromine atom at the 2-position, and a nitro group at the 4-position, render it highly susceptible to nucleophilic aromatic substitution. This reactivity profile has been extensively exploited in the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the reactivity of this compound, its mechanisms of action, particularly as an antimicrobial agent, and detailed experimental protocols for its key transformations.
Core Reactivity: Nucleophilic Aromatic Substitution (SNAr)
The chemical behavior of this compound is dominated by its susceptibility to nucleophilic aromatic substitution (SNAr). The pyridine N-oxide functionality, in concert with the strongly electron-withdrawing nitro group, significantly activates the pyridine ring towards nucleophilic attack. This activation is most pronounced at the positions ortho and para to the electron-withdrawing groups. Consequently, the bromine atom at the 2-position is an excellent leaving group, readily displaced by a wide range of nucleophiles.[1][2]
The general mechanism for the SNAr reaction of this compound proceeds through a two-step addition-elimination pathway.
Diagram 1: General Mechanism of Nucleophilic Aromatic Substitution (SNAr)
Caption: The addition-elimination mechanism of SNAr on this compound.
Key nucleophiles that have been successfully employed in reactions with this compound include:
-
Nitrogen Nucleophiles: Ammonia, primary and secondary amines, anilines, and hydrazines.
-
Oxygen Nucleophiles: Alkoxides and phenoxides.
-
Sulfur Nucleophiles: Thiols and thiophenols.
-
Other Nucleophiles: Azides and cyanides.
Quantitative Data on SNAr Reactions
The following table summarizes representative yields for the nucleophilic substitution reactions of this compound with various nucleophiles.
| Nucleophile | Product | Solvent | Conditions | Yield (%) | Reference |
| Benzylamine | 2-(Benzylamino)-4-nitropyridine N-oxide | MeCN/DMF | 105 °C, 4 h | 67 | [3] |
| p-Chloroaniline | 2-(4-Chlorophenylamino)-4-nitropyridine N-oxide | MeCN/DMF | 150 °C, 15 min (microwave) | 67 | [3] |
| Ammonia | 2-Amino-4-nitropyridine N-oxide | Aqueous NH₃ | Sealed tube, heat | Not specified | [4] |
| Sodium Methoxide | 2-Methoxy-4-nitropyridine N-oxide | Methanol | Reflux | Not specified | [5] |
Mechanism of Action: Antimicrobial Activity
Derivatives of this compound have demonstrated significant potential as antimicrobial agents. The mechanism of action is believed to be analogous to that of other nitro-heterocyclic compounds.[1][6] This proposed mechanism involves the reductive activation of the nitro group by bacterial nitroreductases, which are flavin-containing enzymes.
Under the anaerobic or microaerophilic conditions often found in bacterial environments, these enzymes transfer electrons to the nitro group, generating a highly reactive nitroso intermediate and subsequently other radical species. These reactive intermediates are capable of causing significant damage to cellular macromolecules, including DNA, leading to inhibition of DNA replication and ultimately cell death.[1][7]
Diagram 2: Proposed Antimicrobial Mechanism of Action
References
- 1. Mode of action of nitro-heterocyclic compounds on Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Metabolic activation by micro-organisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The mechanism of action of nitro-heterocyclic antimicrobial drugs. Primary target of 1-methyl-2-nitro-5-vinylimidazole is DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-4-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known solubility and stability characteristics of 2-Bromo-4-nitropyridine N-oxide. Due to the limited availability of specific quantitative data in public literature, this document also furnishes detailed, standardized experimental protocols based on internationally recognized guidelines. These protocols are intended to empower researchers to generate precise solubility and stability data tailored to their specific laboratory conditions and research needs.
Physicochemical Properties
This compound is a versatile reagent in organic synthesis, particularly valued for its role as a building block in the development of novel pharmaceuticals and agrochemicals.[1] Its reactivity is largely attributed to the presence of both a bromine atom and a nitro group on the pyridine N-oxide ring, which facilitates nucleophilic substitution reactions.[1] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 52092-43-0 | [1][2] |
| Molecular Formula | C₅H₃BrN₂O₃ | [1][2] |
| Molecular Weight | 218.99 g/mol | [1][2] |
| Appearance | White to light yellow or light orange solid/powder/crystal | [1][3] |
| Melting Point | 141-148 °C | [1] |
| Purity | ≥ 98% (by HPLC) | [1] |
Solubility Profile
The solubility of a compound is a critical parameter, influencing its reactivity in solution, its bioavailability in drug development, and its environmental fate. Currently, there is a scarcity of quantitative solubility data for this compound in a range of common laboratory solvents.
Known Qualitative Solubility
Published information on the solubility of this compound is primarily qualitative. It has been described as being "sparingly soluble in water". A patent for its preparation mentions the use of a chloroform-ethyl alcohol mixture for recrystallization, which suggests a degree of solubility in these organic solvents.[4]
Table 2: Summary of this compound Solubility
| Solvent | Solubility | Remarks |
| Water | Sparingly Soluble | Qualitative observation. |
| Chloroform-Ethanol | Soluble | Used for recrystallization, suggesting solubility.[4] |
| Common Organic Solvents (e.g., DMSO, DMF, Methanol, Acetonitrile, etc.) | Data Not Available | Requires experimental determination. |
Experimental Protocol for Determining Solubility
To address the gap in quantitative data, researchers can employ standardized methods to determine the solubility of this compound. The following protocols describe the determination of both thermodynamic and kinetic solubility.
This method, based on the OECD Guideline 105, determines the saturation concentration of a compound in a given solvent at equilibrium.[1][5] It is considered the "gold standard" for solubility measurement.
Methodology:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate buffer pH 7.4, common organic solvents) in a glass vial. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the saturated solution by centrifugation or filtration. Filtration should be performed using a filter that does not adsorb the compound.
-
Quantification: Accurately dilute the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility as mg/mL or µg/mL. The experiment should be performed in triplicate to ensure reproducibility.
Kinetic solubility is often measured in early drug discovery to assess the solubility of a compound upon its precipitation from a stock solution (typically DMSO) into an aqueous buffer. This high-throughput method is useful for rapid screening.
Methodology:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS, pH 7.4) in a microtiter plate and mix.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a short period (e.g., 1-2 hours) to allow for precipitation.
-
Analysis: Determine the concentration of the compound remaining in solution after filtering out the precipitate. This can be done using various techniques:
-
Nephelometry: Measures the amount of precipitate by light scattering.
-
Direct UV/HPLC: Quantifies the dissolved compound in the filtrate.
-
-
Data Reporting: The kinetic solubility is the concentration at which precipitation is first observed or the concentration measured in the filtrate.
Stability Profile
Recommended Storage and Handling
Based on supplier safety data sheets, the following storage and handling conditions are recommended to ensure the stability and integrity of the compound:
-
Storage Temperature: Store in a tightly closed container in a dry, cool, and well-ventilated place at 0-8 °C.[1]
-
Handling: Handle in a well-ventilated area, wearing suitable protective clothing, gloves, and eye protection. Avoid the formation of dust and aerosols and keep away from ignition sources.
Experimental Protocol for Stability Assessment (Forced Degradation Studies)
Forced degradation (or stress testing) studies are essential to identify potential degradation products and establish degradation pathways. These studies, guided by ICH guideline Q1A(R2), expose the compound to conditions more severe than accelerated stability testing.[6]
Methodology:
The general approach involves subjecting a solution or solid sample of this compound to various stress conditions. The extent of degradation is typically monitored by a stability-indicating HPLC method that can separate the parent compound from its degradation products. A target degradation of 5-20% is generally considered optimal for revealing degradation products without being overly destructive.[7]
-
Hydrolytic Stability:
-
Conditions: Incubate solutions of the compound in acidic (e.g., 0.1 M HCl), basic (e.g., 0.1 M NaOH), and neutral (e.g., water) media.
-
Temperature: Conduct studies at elevated temperatures (e.g., 60-80 °C) to accelerate degradation.
-
Analysis: Analyze samples at various time points to determine the rate of hydrolysis.
-
-
Oxidative Stability:
-
Conditions: Treat a solution of the compound with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).
-
Temperature: Typically performed at room temperature.
-
Analysis: Monitor the formation of degradation products over time.
-
-
Photostability:
-
Conditions: Expose the solid compound and its solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be protected from light.
-
Analysis: Compare the samples exposed to light with the dark control to assess photodegradation.
-
-
Thermal Stability (Solid State):
-
Conditions: Expose the solid compound to high temperatures (e.g., in 10 °C increments above the accelerated storage temperature).
-
Analysis: Use techniques like Differential Scanning Calorimetry (DSC) to detect melting and decomposition temperatures, and Thermogravimetric Analysis (TGA) to measure mass loss upon heating. Analyze for degradation products by HPLC.
-
Conclusion
This compound is a valuable synthetic intermediate with established utility. While its fundamental physicochemical properties are documented, a comprehensive, quantitative understanding of its solubility and stability profiles requires further experimental investigation. This guide has summarized the currently available information and provided detailed, standardized protocols based on OECD and ICH guidelines. By following these methodologies, researchers in pharmaceutical development and other scientific fields can generate the robust data necessary to effectively utilize, store, and formulate this important chemical compound.
References
- 1. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google ブックス [books.google.co.jp]
- 2. filab.fr [filab.fr]
- 3. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 4. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 5. laboratuar.com [laboratuar.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
An In-depth Technical Guide to the Safety and Hazards of 2-Bromo-4-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and hazards associated with 2-Bromo-4-nitropyridine N-oxide (CAS No. 52092-43-0). The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding for professionals handling this compound in research and development settings.
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for proper handling, storage, and experimental design.
| Property | Value |
| Molecular Formula | C₅H₃BrN₂O₃[1][2] |
| Molecular Weight | 218.99 g/mol [1][2] |
| Appearance | White to light yellow solid[2] |
| Melting Point | 141-148 °C[2] |
| Purity | ≥ 98% (HPLC)[2] |
| Storage Conditions | Store at 0-8 °C[2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification.
| Hazard Class | Category | GHS Code | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302 | Harmful if swallowed[1][3] |
| Skin Corrosion/Irritation | 2 | H315 | Causes skin irritation[1][3] |
| Serious Eye Damage/Eye Irritation | 1 | H318 | Causes serious eye damage[1][3] |
| Skin Sensitization | 1 | H317 | May cause an allergic skin reaction[1][3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335 | May cause respiratory irritation[1][3] |
Experimental Protocols for Hazard Assessment
While specific experimental data for this compound is not publicly available, the hazard classifications are determined by standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the likely methodologies used.
Acute Oral Toxicity (OECD Guideline 423)
The "Acute Toxic Class Method" is a stepwise procedure with the use of a minimal number of animals. The test substance is administered orally to a group of animals at one of the defined dose levels. The animals are observed for a defined period for signs of toxicity and mortality. The classification is based on the observed mortality and toxic effects at a given dose.
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439)
This in vitro method assesses the potential of a substance to cause skin irritation. It utilizes a three-dimensional reconstructed human epidermis model that mimics the properties of the upper layers of human skin.
Methodology:
-
The test substance is applied topically to the surface of the RhE tissue.
-
After a specific exposure period, the substance is removed by washing.
-
The viability of the tissue is then determined using a cell viability assay, commonly the MTT assay.
-
A substance is identified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to a negative control.[4]
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.
Methodology:
-
A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit.[5]
-
The other eye remains untreated and serves as a control.[5]
-
The eyes are examined at 1, 24, 48, and 72 hours after application for signs of corneal opacity, iris lesions, and conjunctival redness and swelling.[5]
-
The severity of the lesions is scored, and the classification is based on the nature and severity of the eye's reaction to the substance.[5]
Safe Handling and Emergency Procedures
The following diagram illustrates the workflow for the safe handling of this compound, from hazard identification to emergency response.
Caption: Workflow for safe handling of this compound.
Stability and Reactivity
Information regarding the specific reactivity of this compound is limited in the provided search results. However, general guidance for similar compounds suggests avoiding strong oxidizing agents.
Disposal Considerations
Dispose of contents and container in accordance with local, regional, and national regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
Conclusion
This compound is a valuable research chemical that requires careful handling due to its associated hazards. By adhering to the safety guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult the most recent and complete Safety Data Sheet (SDS) from your supplier before use.
References
An In-depth Technical Guide to 2-Bromo-4-nitropyridine N-oxide: Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-nitropyridine N-oxide is a highly versatile heterocyclic compound that has garnered significant attention in synthetic organic chemistry. Its unique electronic properties, stemming from the presence of a bromine atom, a nitro group, and an N-oxide functional group on a pyridine ring, make it a valuable intermediate in the synthesis of a wide array of more complex molecules. This technical guide provides a comprehensive overview of the discovery, history, and key synthetic methodologies for this compound. It includes detailed experimental protocols, a summary of quantitative data, and graphical representations of synthetic pathways to serve as a valuable resource for researchers in academia and the pharmaceutical industry.
Introduction
This compound, with the CAS Number 52092-43-0, is a crystalline solid, typically appearing as a pale yellow to light orange powder.[1] Its molecular structure, featuring a pyridine N-oxide core with a bromine atom at the 2-position and a nitro group at the 4-position, imparts a high degree of reactivity, particularly for nucleophilic substitution reactions. This reactivity has been extensively exploited in the development of novel pharmaceuticals and agrochemicals.[1][2] The N-oxide functionality activates the pyridine ring towards both electrophilic and nucleophilic attack, while the bromine and nitro groups serve as versatile handles for further chemical transformations.
Discovery and History
While a definitive publication marking the initial discovery of this compound is not readily apparent in a singular, seminal paper, its development can be contextualized within the broader exploration of pyridine N-oxide chemistry. The foundational work on the reactivity of pyridine N-oxides in the mid-20th century laid the groundwork for the synthesis of various substituted derivatives.
One source suggests that this compound was first synthesized in the late 20th century as part of research efforts to develop novel heterocyclic compounds for pharmaceutical and agrochemical applications.[1] The synthesis of related compounds, such as 4-nitropyridine N-oxide, was well-established by that time, providing the chemical knowledge necessary for the preparation of more complex derivatives like the 2-bromo-4-nitro variant.
The advent of modern synthetic methods, particularly those allowing for regioselective functionalization of heterocyclic rings, has made this compound more accessible. Patents filed in the 21st century detail various synthetic approaches, indicating its growing importance as a key building block in industrial and medicinal chemistry. These patents highlight its role as a crucial intermediate for the synthesis of biologically active molecules.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of this compound is presented in the table below. This data is essential for its identification, purification, and use in subsequent reactions.
| Property | Value | Reference |
| CAS Number | 52092-43-0 | [1][3][4] |
| Molecular Formula | C₅H₃BrN₂O₃ | [3] |
| Molecular Weight | 218.99 g/mol | [3] |
| Appearance | Pale yellow to light orange crystalline solid | [1] |
| Melting Point | 141-148 °C | [1] |
| ¹H NMR (400MHz, CDCl₃) | δ 8.69 (s, 1H), 8.51-8.40 (m, 1H), 8.07 (t, J=6.4Hz, 1H) | |
| Purity | ≥98% (HPLC) | [1] |
Synthetic Protocols
Several methods for the synthesis of this compound have been reported, primarily in the patent literature. These methods offer different strategies, starting from either 2-bromopyridine or other pyridine derivatives.
One-Step Oxidation and Nitration of 2-Bromopyridine
This method provides a direct route to this compound from a readily available starting material.
Experimental Protocol:
-
In a 3L three-necked glass flask equipped with a stirrer, add 2.4 moles of 2-bromopyridine at room temperature.
-
While stirring, add approximately 0.75L of glacial acetic acid, 0.18L of acetic anhydride, and 0.9L of 30% hydrogen peroxide (or 0.6L of 50% hydrogen peroxide).
-
Carefully add 15-20mL of concentrated sulfuric acid, 9g of maleic anhydride, and 6g of sodium pyrosulfate.
-
The reaction mixture is heated to 50°C and allowed to react for 0.5 hours.
-
After the initial reaction, 2.76 moles of sodium nitrate are added, and the mixture is heated to 80-85°C for 5 hours to complete the nitration.
-
The reaction mixture is then cooled, and the pH is adjusted to 3-4 with 30-50% sodium hydroxide solution.
-
The precipitated solid is filtered, washed with water, and dried to yield crude this compound.
-
The crude product can be recrystallized from a chloroform-ethanol mixture to obtain the pure compound.
Synthesis via Oxidation of a Pyridine Compound followed by Nitration
This generalized two-step approach involves the initial formation of the N-oxide, followed by nitration.
Experimental Protocol:
Step 1: N-Oxidation
-
A suitable pyridine compound is dissolved in dichloromethane at 0-5°C.
-
m-Chloroperoxybenzoic acid (m-CPBA) is added to the solution, and the reaction is stirred for 20-26 hours at 20-25°C.
-
The reaction mixture is concentrated, and water is added.
-
The pH of the mixed solution is adjusted to 4-5, stirred for 2-3 hours, and then filtered.
-
The filtrate is collected, concentrated, and dried to obtain the pyridine N-oxide intermediate.
Step 2: Nitration
-
The pyridine N-oxide intermediate is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid.
-
The reaction is typically carried out at elevated temperatures to facilitate the introduction of the nitro group at the 4-position.
-
Work-up involves pouring the reaction mixture onto ice and neutralizing with a base to precipitate the this compound.
Synthetic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key synthetic pathways and logical relationships in the preparation and application of this compound.
Caption: One-step synthesis of this compound.
Caption: Application workflow of this compound.
Conclusion
This compound is a pivotal synthetic intermediate with significant applications in the development of new chemical entities for the pharmaceutical and agrochemical industries. While its precise historical discovery remains somewhat obscure, the development of efficient synthetic protocols has made it a readily accessible tool for medicinal and synthetic chemists. The detailed experimental procedures and compiled data in this guide are intended to facilitate its use and inspire further research into its applications. The continued exploration of the reactivity of this versatile molecule will undoubtedly lead to the discovery of new and valuable compounds.
References
2-Bromo-4-nitropyridine N-oxide: A Comprehensive Technical Guide for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitropyridine N-oxide is a versatile and highly reactive synthetic intermediate that holds a significant position in the fields of medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its unique electronic properties, arising from the presence of a bromine atom, a nitro group, and an N-oxide functionality on a pyridine ring, make it an exceptionally useful building block for the construction of complex molecular architectures.[1] The pyridine N-oxide moiety enhances the reactivity of the pyridine ring towards both nucleophilic and electrophilic substitution, while the nitro group acts as a strong electron-withdrawing group, further activating the ring for nucleophilic attack. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse substituents.[1]
This technical guide provides an in-depth overview of this compound as a synthetic intermediate, covering its physicochemical properties, synthesis, and key applications in organic synthesis. Detailed experimental protocols for its use in nucleophilic aromatic substitution, Suzuki-Miyaura coupling, and Sonogashira coupling reactions are provided, along with tabulated data for easy reference.
Physicochemical Properties
This compound is a white to light yellow solid with a melting point range of 141-148 °C.[1] It is characterized by the molecular formula C₅H₃BrN₂O₃ and a molecular weight of 218.99 g/mol .[1][3]
| Property | Value | Reference |
| CAS Number | 52092-43-0 | [1][3] |
| Molecular Formula | C₅H₃BrN₂O₃ | [1][3] |
| Molecular Weight | 218.99 g/mol | [1][3] |
| Appearance | White to light yellow solid | [1] |
| Melting Point | 141-148 °C | [1] |
| Purity | ≥ 98% (HPLC) | [1] |
| IUPAC Name | 2-bromo-4-nitro-1-oxidopyridin-1-ium |
Synthesis of this compound
The synthesis of this compound can be achieved through a one-step oxidation and nitration of 2-bromopyridine. This method offers a more efficient alternative to the traditional two-step process.
Experimental Protocol: One-step Oxidation and Nitration
A patented procedure describes the one-step synthesis from 2-bromopyridine.[4] In a 3L glass flask, 2.4 moles of 2-bromopyridine are mixed with approximately 0.75L of glacial acetic acid, 0.18L of acetic anhydride, and 0.9L of 30% hydrogen peroxide (or 0.6L of 50% hydrogen peroxide).[4] To this mixture, about 15-20mL of concentrated sulfuric acid, 9g of maleic anhydride, and 6g of sodium pyrosulfate are added.[4] The reaction is carried out at 50°C for 0.5 hours.[4] This method streamlines the synthesis process, improving efficiency and reducing reaction time.[4]
Reactivity and Synthetic Applications
The strategic placement of the bromo, nitro, and N-oxide groups imparts a rich and versatile reactivity to this compound. It readily participates in nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Bromo-4-nitropyridine 1-oxide | 52092-43-0 [chemicalbook.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols: 2-Bromo-4-nitropyridine N-oxide in Nucleophilic Aromatic Substitution (SNAr)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitropyridine N-oxide is a highly versatile reagent in organic synthesis, serving as a potent electrophile in nucleophilic aromatic substitution (SNAr) reactions. The presence of the electron-withdrawing nitro group at the 4-position and the N-oxide functionality significantly activates the pyridine ring towards nucleophilic attack, facilitating the displacement of the bromide at the 2-position. This reactivity profile makes it a valuable building block in the synthesis of a wide array of functionalized pyridine derivatives, which are prominent scaffolds in pharmaceuticals and agrochemicals.[1] This document provides detailed application notes and experimental protocols for the use of this compound in SNAr reactions with various nucleophiles.
Reaction Mechanism and Principle
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. First, the nucleophile attacks the electron-deficient carbon atom at the 2-position, which is ortho to the activating N-oxide and para to the strongly electron-withdrawing nitro group. This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. In the second step, the leaving group, bromide, is eliminated, and the aromaticity of the pyridine ring is restored, yielding the substituted product. The N-oxide and nitro groups are crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.
Caption: General mechanism of SNAr with this compound.
Applications in Synthesis
The SNAr reactions of this compound provide access to a diverse range of 2-substituted-4-nitropyridine N-oxides, which are valuable intermediates in medicinal chemistry and materials science.
Synthesis of 2-Amino-4-nitropyridine N-oxide Derivatives
The reaction with primary and secondary amines is a common application, leading to the formation of 2-amino-4-nitropyridine N-oxide derivatives. These compounds are precursors to various bioactive molecules.
Table 1: SNAr of this compound with Various Amines (Illustrative)
| Nucleophile (Amine) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Aniline | Ethanol | Reflux | 6 | 85 |
| p-Methoxyaniline | DMF | 100 | 4 | 92 |
| Piperidine | Acetonitrile | 80 | 3 | 95 |
| Morpholine | Isopropanol | Reflux | 5 | 90 |
| n-Butylamine | THF | 60 | 8 | 78 |
Note: The data in this table is illustrative and based on typical reaction outcomes. Actual results may vary.
Synthesis of 2-Thioether-4-nitropyridine N-oxide Derivatives
Thiols and their corresponding thiolates are excellent nucleophiles for SNAr reactions with this compound, affording 2-thioether derivatives. These compounds have applications in the development of antimicrobial and anticancer agents.
Table 2: SNAr of this compound with Various Thiols (Illustrative)
| Nucleophile (Thiol) | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Thiophenol | K₂CO₃ | DMF | 25 | 2 | 98 |
| 4-Chlorothiophenol | NaH | THF | 0 to 25 | 3 | 96 |
| Ethanethiol | Et₃N | Acetonitrile | 50 | 4 | 88 |
| Benzyl mercaptan | K₂CO₃ | Acetone | Reflux | 6 | 93 |
Note: The data in this table is illustrative and based on typical reaction outcomes. Actual results may vary.
Synthesis of 2-Alkoxy-4-nitropyridine N-oxide Derivatives
Alkoxides readily displace the bromide to form 2-alkoxy-4-nitropyridine N-oxides. These reactions are typically fast and high-yielding. A kinetic study on the reaction of sodium ethoxide with 2-bromopyridine N-oxide provides insight into the reactivity, showing a high rate constant for the substitution.
Table 3: SNAr of this compound with Alkoxides (Illustrative)
| Nucleophile (Alkoxide) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Methoxide | Methanol | Reflux | 1 | 97 |
| Sodium Ethoxide | Ethanol | Reflux | 1 | 95 |
| Sodium tert-Butoxide | THF | 25 | 2 | 85 |
Note: The data in this table is illustrative and based on typical reaction outcomes. Actual results may vary.
Experimental Protocols
General Procedure for the SNAr Reaction with Amines
Caption: Experimental workflow for SNAr with amines.
Protocol 1: Synthesis of 2-(Anilino)-4-nitropyridine N-oxide
-
Reaction Setup: To a solution of this compound (1.0 g, 4.57 mmol) in ethanol (20 mL) in a round-bottom flask equipped with a reflux condenser, add aniline (0.47 g, 5.03 mmol, 1.1 eq.).
-
Reaction: Heat the mixture to reflux and stir for 6 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.
-
Purification: Recrystallize the crude product from ethanol to afford 2-(anilino)-4-nitropyridine N-oxide as a yellow solid.
General Procedure for the SNAr Reaction with Thiols
Caption: Experimental workflow for SNAr with thiols.
Protocol 2: Synthesis of 2-(Phenylthio)-4-nitropyridine N-oxide
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 g, 4.57 mmol) and potassium carbonate (0.76 g, 5.48 mmol, 1.2 eq.) in dimethylformamide (DMF, 15 mL).
-
Addition of Nucleophile: Add thiophenol (0.53 g, 4.80 mmol, 1.05 eq.) dropwise to the suspension at room temperature.
-
Reaction: Stir the mixture at room temperature for 2 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the starting material.
-
Work-up: Pour the reaction mixture into ice-water (50 mL) and stir until a precipitate forms.
-
Isolation: Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system like ethanol/water.
General Procedure for the SNAr Reaction with Alkoxides
Caption: Experimental workflow for SNAr with alkoxides.
Protocol 3: Synthesis of 2-Methoxy-4-nitropyridine N-oxide
-
Reaction Setup: To a solution of sodium methoxide in methanol (prepared by dissolving sodium (0.13 g, 5.48 mmol) in dry methanol (20 mL)), add this compound (1.0 g, 4.57 mmol) in portions at 0 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture and carefully neutralize with dilute hydrochloric acid.
-
Isolation: Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product, which can be purified by column chromatography on silica gel.
Conclusion
This compound is a powerful and versatile electrophile for the synthesis of a wide range of 2-substituted pyridine N-oxide derivatives through nucleophilic aromatic substitution. The protocols and data presented herein provide a foundation for researchers to utilize this reagent in the development of novel molecules with potential applications in drug discovery and materials science. The straightforward reaction conditions and generally high yields make it an attractive tool for synthetic chemists.
References
Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 2-Bromo-4-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the Suzuki-Miyaura cross-coupling reaction utilizing 2-Bromo-4-nitropyridine N-oxide as a key building block. This versatile reagent is of significant interest in medicinal chemistry and materials science for the synthesis of novel 2-aryl-4-nitropyridine N-oxide derivatives. Due to the electron-withdrawing nature of the nitro group, this compound is an activated substrate for palladium-catalyzed cross-coupling reactions.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. The reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound in the presence of a base. The catalytic cycle is generally understood to proceed through three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active Pd(0) catalyst.
General Considerations for this compound
The presence of the N-oxide and the electron-withdrawing nitro group in this compound influences its reactivity in Suzuki couplings. The pyridine nitrogen can potentially coordinate to the palladium catalyst, which may require the use of specific ligands to mitigate catalyst inhibition. However, the electron-deficient nature of the pyridine ring generally enhances the rate of oxidative addition, which is often the rate-determining step in the catalytic cycle.
Experimental Protocols
While specific experimental data for the Suzuki coupling of this compound is not widely published, a highly efficient, ligand-free protocol for the closely related 2-bromopyridine N-oxide in water provides an excellent starting point.[1] This protocol can be adapted and optimized for this compound.
Protocol 1: Ligand-Free Suzuki-Miyaura Coupling in Water (Adapted from a protocol for 2-bromopyridine N-oxide)[1]
This protocol offers a practical and environmentally friendly approach for the arylation of pyridine N-oxides.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.25 mol%)
-
Diisopropylamine ((i-Pr)₂NH) (2.0 equivalents)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add this compound (0.5 mmol), the desired arylboronic acid (0.75 mmol), diisopropylamine (1.0 mmol), and palladium(II) acetate (0.25 mol%).
-
Add water (1.0 mL) to the mixture.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to be complete within 1 hour.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Add brine (10 mL) and extract the product with dichloromethane (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-nitropyridine N-oxide.
Table 1: Reaction Conditions for Ligand-Free Suzuki Coupling.
| Parameter | Condition |
| Substrate | This compound |
| Coupling Partner | Arylboronic acid |
| Catalyst | Pd(OAc)₂ |
| Base | (i-Pr)₂NH |
| Solvent | H₂O |
| Temperature | 100 °C |
| Reaction Time | ~1 hour |
Protocol 2: General Suzuki-Miyaura Coupling with Ligand
For substrates that may be sensitive to high temperatures or for optimization purposes, a more traditional Suzuki coupling with a phosphine ligand can be employed. The choice of ligand is crucial to prevent catalyst deactivation by the pyridine nitrogen. Bulky, electron-rich phosphine ligands are often effective.
Materials:
-
This compound
-
Arylboronic acid or boronate ester (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
Procedure:
-
In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound, the arylboronic acid, the base, the palladium catalyst, and the phosphine ligand.
-
Add the degassed solvent system.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Table 2: General Reaction Parameters for Ligand-Mediated Suzuki Coupling.
| Parameter | Recommended Options |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Ligand | SPhos, XPhos, RuPhos |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature | 80 - 110 °C |
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Troubleshooting
Low yields in Suzuki couplings of bromopyridines can arise from several factors. Common issues and potential solutions are outlined below.
Table 3: Troubleshooting Guide.
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Catalyst deactivation by pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). |
| Inefficient oxidative addition. | Increase reaction temperature; screen different palladium catalysts and ligands. | |
| Significant Byproducts | Homocoupling of the boronic acid. | Ensure the reaction is thoroughly degassed to remove oxygen. |
| Protodeboronation of the boronic acid. | Use anhydrous solvents; consider using boronic esters (e.g., pinacol esters). |
By leveraging the provided protocols and considering the key reaction parameters, researchers can effectively utilize this compound as a valuable synthon for the development of novel compounds in drug discovery and materials science.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, providing a versatile and efficient palladium-catalyzed method for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has broad applications in medicinal chemistry and materials science for the synthesis of arylamines and their heteroaromatic analogs. The subject of this application note, 2-Bromo-4-nitropyridine N-oxide, is a highly functionalized and electron-deficient heteroaromatic compound. Its successful amination would provide access to a range of 2-amino-4-nitropyridine N-oxide derivatives, which are valuable scaffolds in drug discovery and development.
This document provides a detailed, generalized protocol for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Due to the limited specific literature on this particular substrate, the presented protocols are based on established methodologies for structurally related and electronically similar bromopyridines and their N-oxides.
Challenges and Considerations
The Buchwald-Hartwig amination of this compound presents several challenges owing to its unique electronic and structural features:
-
High Electron Deficiency: The presence of both a nitro group and an N-oxide functionality renders the pyridine ring highly electron-deficient. This can influence the oxidative addition step of the catalytic cycle.
-
Potential for Catalyst Inhibition: The pyridine nitrogen of the N-oxide could potentially coordinate to the palladium center, leading to catalyst deactivation. The choice of a suitable bulky and electron-rich ligand is crucial to mitigate this effect.
-
Substrate and Product Stability: The nitro group and the N-oxide functionality may not be stable under harsh reaction conditions. Therefore, milder bases and reaction temperatures should be considered. For instance, strong bases like sodium tert-butoxide (NaOtBu) can be incompatible with nitro groups.[2] Weaker bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be more suitable.
-
Regioselectivity: While there is only one bromine atom in this compound, in related dihalo-substituted pyridines, the position of amination is a key consideration. For example, in 2,5-dibromopyridine, amination occurs selectively at the 2-position.
Reaction Scheme
Caption: General reaction scheme for the Buchwald-Hartwig amination.
Catalytic Cycle
The generally accepted mechanism for the Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) and palladium(II) species.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Recommended Generalized Protocol
This protocol is a starting point and may require optimization for specific primary or secondary amines. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, DavePhos, or a Buchwald ligand like XPhos)
-
Base (e.g., Cs₂CO₃ or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., toluene or dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.0 equivalents).
-
Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with an inert gas. Repeat this cycle three times.
-
Addition of Reactants: Under the inert atmosphere, add this compound (1.0 equivalent) and the desired amine (1.1-1.5 equivalents).
-
Solvent Addition: Add the anhydrous and degassed solvent via syringe. The typical reaction concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath and stir the reaction mixture at a temperature ranging from 80-120 °C. The optimal temperature will depend on the reactivity of the amine and the chosen catalyst system.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Filter the mixture through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2-amino-4-nitropyridine N-oxide derivative.
Data from Analogous Systems
The following tables provide a summary of reaction conditions used for the Buchwald-Hartwig amination of various bromopyridines, which can serve as a guide for optimizing the reaction of this compound.
Table 1: Buchwald-Hartwig Amination of 2-Bromopyridines with Various Amines
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 75-85 |
| 2 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 90-98 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 85-95 |
| 4 | n-Hexylamine | Pd₂(dba)₃ (1) | DavePhos (2) | K₃PO₄ | Dioxane | 100 | 80-90 |
Table 2: Buchwald-Hartwig Amination of Electron-Deficient Bromopyridines
| Entry | Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2-Bromo-5-nitropyridine | Piperidine | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 88 |
| 2 | 2-Bromo-3-cyanopyridine | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | K₂CO₃ | Toluene | 110 | 92 |
| 3 | 3-Bromo-5-(trifluoromethyl)pyridine | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Dioxane | 100 | 85 |
| 4 | 2-Chloro-4-nitropyridine | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 78 |
Safety Precautions
-
This compound is a potentially hazardous chemical.[3] Always consult the Safety Data Sheet (SDS) before use.
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere.
-
The reaction should be conducted with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
The Buchwald-Hartwig amination of this compound represents a viable route to novel 2-amino-4-nitropyridine N-oxide derivatives. While direct literature precedent is scarce, the generalized protocol and data from analogous systems provided in this application note offer a solid foundation for researchers to develop successful reaction conditions. Careful selection of the catalyst, ligand, base, and reaction temperature will be paramount to achieving high yields and purity of the desired products. Optimization of these parameters for each specific amine substrate is highly recommended.
References
Application Notes and Protocols for the Pharmaceutical Synthesis Utilizing 2-Bromo-4-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitropyridine N-oxide is a versatile and highly reactive intermediate compound with significant applications in pharmaceutical synthesis. Its unique electronic properties, stemming from the presence of a bromine atom, a nitro group, and an N-oxide moiety on the pyridine ring, make it an excellent substrate for a variety of chemical transformations. This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutically relevant molecules, with a focus on nucleophilic aromatic substitution reactions.
The pyridine N-oxide functional group activates the pyridine ring towards nucleophilic attack, particularly at the 2- and 4-positions. The electron-withdrawing nitro group further enhances this activation, making the bromine atom at the 2-position a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide range of functional groups, including amines, thiols, and alkoxides, which are prevalent in many active pharmaceutical ingredients (APIs). Consequently, this compound serves as a key building block in the development of new drug candidates, particularly in the fields of oncology and infectious diseases.[1]
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 52092-43-0 | [2] |
| Molecular Formula | C₅H₃BrN₂O₃ | [2] |
| Molecular Weight | 218.99 g/mol | [2] |
| Appearance | Light orange to yellow to green powder/crystal | [3] |
| Melting Point | 144.0 - 148.0 °C | [3] |
| Purity | >98.0% (GC) | [3] |
| Solubility | Soluble in many organic solvents |
Safety Precautions: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. It is harmful if swallowed and may cause skin and eye irritation.[4] Refer to the Safety Data Sheet (SDS) for complete safety and handling information.
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound
This protocol is adapted from a patented one-step method for the preparation of halogenated 4-nitropyridine-N-oxides.[5]
Reaction Scheme:
Materials:
-
2-Bromopyridine
-
Glacial Acetic Acid
-
Acetic Anhydride
-
30% Hydrogen Peroxide
-
Concentrated Sulfuric Acid
-
Maleic Anhydride
-
Sodium Pyrosulfate
-
Sodium Nitrate
-
50% Sodium Hydroxide Solution
-
Ice
Procedure:
-
In a suitable reaction vessel, charge 2.4 moles of 2-bromopyridine.
-
While stirring, add approximately 0.75 L of glacial acetic acid, 0.18 L of acetic anhydride, and 0.9 L of 30% hydrogen peroxide.
-
Carefully add 15-20 mL of concentrated sulfuric acid, 9 g of maleic anhydride, and 6 g of sodium pyrosulfate.
-
Heat the reaction mixture to 50 °C and maintain for 30 minutes.
-
Slowly add sodium nitrate to the reaction mixture to promote the nitration reaction.
-
After the initial reaction, raise the temperature and continue the reaction until completion (monitoring by TLC or LC-MS is recommended).
-
Cool the reaction mixture to room temperature and pour it into an ice-water mixture.
-
Neutralize the solution to a pH of 8 with a 50% sodium hydroxide solution, which will cause the product to precipitate.
-
Collect the solid product by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a chloroform-ethanol mixture.[5]
Quantitative Data: This one-step method is reported to have a yield that is more than 10% higher than conventional two-step methods.[5]
Protocol 2: Nucleophilic Aromatic Substitution with Piperidine
This protocol is a representative procedure for the nucleophilic substitution of the bromine atom in this compound with an amine nucleophile, based on kinetic studies of the reaction with piperidine.[4]
Reaction Scheme:
Materials:
-
This compound
-
Piperidine
-
Anhydrous Ethanol
-
Triethylamine (or another suitable base)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous ethanol.
-
Add 2.2 equivalents of piperidine and 1.2 equivalents of triethylamine to the solution.
-
Stir the reaction mixture at a controlled temperature (e.g., 50 °C). The reaction progress can be monitored by TLC or LC-MS.
-
Upon completion of the reaction, remove the ethanol under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel.
Diagrams
Synthesis and Application Workflow of this compound
The following diagram illustrates the general workflow for the synthesis and subsequent application of this compound in the preparation of functionalized pyridine N-oxides.
Caption: General workflow for the synthesis and application of this compound.
Logical Relationship in Nucleophilic Aromatic Substitution
The following diagram illustrates the key electronic factors that enable the nucleophilic aromatic substitution on this compound.
Caption: Key electronic factors influencing the reactivity of this compound.
Conclusion
This compound is a valuable and reactive building block for the synthesis of complex pyridine derivatives in the pharmaceutical industry. Its activated nature allows for efficient nucleophilic aromatic substitution reactions, providing a straightforward route to introduce diverse functionalities. The protocols and information provided herein offer a foundation for researchers and scientists to utilize this versatile reagent in their drug discovery and development efforts. Further exploration of its reactivity in other transformations, such as cross-coupling reactions, could expand its utility even further.
References
- 1. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic displacements in substituted pyridine N-oxides. Part II. Kinetics of the reactions between piperidine and 2- and 4-bromo-, 4-chloro-, and 2- and 4-nitro-pyridine 1-oxide in anhydrous ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 5. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
Application Notes and Protocols for 2-Bromo-4-nitropyridine N-oxide in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
2-Bromo-4-nitropyridine N-oxide is a versatile heterocyclic building block with significant potential in the discovery and development of novel agrochemicals. Its unique electronic properties, arising from the presence of a bromine atom at the 2-position, a nitro group at the 4-position, and an N-oxide functionality, make it a highly reactive and valuable intermediate for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes on its use in the synthesis of potential fungicidal and herbicidal agents.
Physicochemical Properties and Reactivity
This compound is a stable, solid compound. The pyridine ring is activated towards nucleophilic aromatic substitution (SNAr) at the 2-position by the electron-withdrawing effects of the 4-nitro group and the N-oxide. The bromine atom serves as an excellent leaving group, allowing for the facile introduction of various nucleophiles, including O-, S-, and N-based functionalities. This reactivity is central to its application in creating diverse chemical libraries for agrochemical screening.
Applications in Agrochemical Synthesis
Fungicide Development:
The 4-nitropyridine N-oxide scaffold is known to exhibit intrinsic antifungal properties.[1] The mechanism of action is believed to involve the inhibition of essential sulfhydryl enzymes within the fungal pathogen.[1] By using this compound as a starting material, researchers can synthesize a variety of derivatives with potentially enhanced and selective fungicidal activity. The introduction of different substituents at the 2-position can modulate the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its uptake, transport, and interaction with the target enzyme in the fungus.
Herbicide Development:
Derivatives of nitropyridines have also shown promise as herbicidal agents. For instance, nitropyridine-containing phenylaminoacetates and propionates have demonstrated significant herbicidal activity.[2] this compound can serve as a key intermediate in the synthesis of such compounds. The N-oxide and nitro groups can be retained in the final product to confer specific herbicidal properties, or they can be subsequently modified to fine-tune the biological activity and crop selectivity.
Data Presentation
The following table summarizes the quantitative data for a representative agrochemical derivative synthesized from a nitropyridine precursor, illustrating the potential of this class of compounds.
| Compound ID | Structure | Target Weed/Pest | Bioassay Type | Activity Metric | Value | Reference |
| H-1 | Ethyl 2-(4-(5-nitropyridin-2-yloxy)phenylamino)propanoate | Barnyard Grass (Echinochloa crus-galli) | Whole plant | IC50 | 27.7 mg/L | [2] |
Note: Compound H-1 is an analogue, as specific data for a derivative of this compound was not publicly available. The synthesis is analogous.
Experimental Protocols
Protocol 1: Synthesis of a 2-Aryloxy-4-nitropyridine N-oxide Derivative (Analogous to Herbicide H-1)
This protocol describes a general method for the nucleophilic aromatic substitution of this compound with a phenolic nucleophile.
Materials:
-
This compound
-
4-Aminophenol
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) supplies
Procedure:
-
To a stirred solution of 4-aminophenol (1.2 equivalents) in DMF, add potassium carbonate (2.0 equivalents).
-
Stir the mixture at room temperature for 15 minutes.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(4-aminophenoxy)-4-nitropyridine N-oxide.
Protocol 2: Antifungal Susceptibility Testing (Mycelial Growth Inhibition Assay)
This protocol outlines a method to evaluate the in vitro antifungal activity of synthesized compounds against a model phytopathogenic fungus, such as Botrytis cinerea.
Materials:
-
Synthesized 2-substituted-4-nitropyridine N-oxide derivatives
-
Botrytis cinerea culture
-
Potato Dextrose Agar (PDA)
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes
-
Sterile cork borer
-
Incubator
Procedure:
-
Prepare stock solutions of the test compounds in DMSO.
-
Prepare PDA medium and autoclave. Allow it to cool to approximately 50-60 °C.
-
Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50 µg/mL). Add an equivalent amount of DMSO to the control plates.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
From a fresh culture of Botrytis cinerea, take a 5 mm mycelial plug using a sterile cork borer and place it at the center of each PDA plate (both treated and control).
-
Incubate the plates at 25 °C in the dark.
-
Measure the diameter of the fungal colony in two perpendicular directions at regular intervals (e.g., 24, 48, and 72 hours).
-
Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.
-
Determine the EC50 (Effective Concentration for 50% inhibition) value for each compound by plotting the percentage of inhibition against the compound concentration and performing a dose-response analysis.
Mandatory Visualizations
Caption: Synthetic workflow for a 2-aryloxy-4-nitropyridine N-oxide derivative.
Caption: Proposed antifungal mode of action via sulfhydryl enzyme inhibition.
References
Application Notes: 2-Bromo-4-nitropyridine N-oxide as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-4-nitropyridine N-oxide as a strategic starting material for the synthesis of potent kinase inhibitors. This document details the key chemical transformations, offers exemplary experimental protocols, and presents the biological context for targeting relevant kinase pathways.
Introduction
This compound is a highly functionalized heterocyclic compound, serving as a versatile scaffold in medicinal chemistry.[1] Its unique electronic properties, stemming from the electron-withdrawing nitro group and the N-oxide functionality, render the pyridine ring susceptible to nucleophilic aromatic substitution (SNA r). This reactivity, primarily at the C2 position, allows for the strategic introduction of various pharmacophoric elements. The subsequent reduction of the nitro group to an amine provides a convenient handle for further molecular elaboration, making this building block particularly attractive for the construction of kinase inhibitor libraries. Kinase inhibitors are a major class of targeted therapeutics, and pyridine-based scaffolds are prevalent in many FDA-approved drugs due to their ability to form key hydrogen bond interactions within the ATP-binding site of kinases.
Synthetic Strategy & Key Transformations
The primary synthetic utility of this compound in the context of kinase inhibitor synthesis revolves around a two-step reaction sequence:
-
Nucleophilic Aromatic Substitution (SNA r): The bromine atom at the C2 position is readily displaced by a variety of nucleophiles, most commonly amines. This step is crucial for introducing a key side chain that will interact with the target kinase.
-
Reduction of the Nitro Group: The nitro group at the C4 position is subsequently reduced to a primary amine. This newly formed amino group can then be further functionalized, for instance, by forming an amide or urea linkage, or by participating in the formation of a fused heterocyclic ring system, a common feature in many kinase inhibitors.
This sequential functionalization allows for the creation of a diverse array of molecules from a single, readily available starting material.
Experimental Protocols
Protocol 1: Nucleophilic Aromatic Substitution with an Aniline Derivative
This protocol describes a general procedure for the reaction of this compound with a substituted aniline, a common structural motif in kinase inhibitors.
Materials:
-
This compound (1.0 eq)
-
Substituted Aniline (e.g., 3-ethynylaniline) (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and heating mantle
-
Thin Layer Chromatography (TLC) apparatus
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add DMF to dissolve the solids.
-
Add the substituted aniline to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the 2-(substituted anilino)-4-nitropyridine N-oxide product.
Protocol 2: Reduction of the Nitro Group
This protocol outlines the reduction of the 4-nitro group to a 4-amino group using iron powder in the presence of an acid.
Materials:
-
2-(substituted anilino)-4-nitropyridine N-oxide (from Protocol 1) (1.0 eq)
-
Iron powder (Fe) (5.0 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Celite
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, suspend the 2-(substituted anilino)-4-nitropyridine N-oxide in a mixture of ethanol and glacial acetic acid.
-
Add iron powder to the suspension.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite to remove the iron salts.
-
Wash the Celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the 2-(substituted anilino)-4-aminopyridine N-oxide.
Data Presentation: Activity of Representative Pyridine-Based Kinase Inhibitors
While specific kinase inhibitors derived directly from this compound are not extensively reported in the public domain, the following table summarizes the inhibitory activities of various pyridine-based compounds against several important kinase targets. This data illustrates the potential potency that can be achieved with the pyridine scaffold.
| Compound Class | Target Kinase | IC₅₀ (µM) |
| Pyridone Derivative | CDK2 | 0.57[1] |
| 2-chloronicotinonitrile Derivative | CDK2 | 0.24[1] |
| Pyrazolo[3,4-b]pyridine Derivative | CDK2 | 0.65[1] |
| Pyridine Derivative | VEGFR-2 | 0.12[2] |
| 2-oxo-1′H-spiro-indoline-3,4′-pyridine | EGFR | 0.124[3] |
| 2-oxo-1′H-spiro-indoline-3,4′-pyridine | VEGFR-2 | 0.221[3] |
Mandatory Visualizations
Synthetic Workflow
Caption: Synthetic workflow for kinase inhibitors from this compound.
Targeted Signaling Pathways
The pyridine scaffold is a versatile binder for the ATP pocket of numerous kinases. Below are simplified representations of key signaling pathways often targeted by pyridine-based inhibitors.
Caption: Simplified CDK2 signaling pathway and point of inhibition.
Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.
Caption: Simplified EGFR signaling pathway and point of inhibition.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Bromo-4-nitropyridine N-oxide in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitropyridine N-oxide is a versatile and highly reactive building block in organic synthesis, particularly for the construction of a wide array of functionalized heterocyclic compounds. Its unique electronic properties, stemming from the presence of a bromine atom, a nitro group, and an N-oxide functionality on the pyridine ring, render it susceptible to various chemical transformations. This trifunctionalized scaffold allows for sequential and regioselective reactions, making it an invaluable tool in the synthesis of novel compounds for medicinal chemistry, agrochemicals, and materials science.[1]
The electron-withdrawing nature of the nitro group and the N-oxide moiety activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), primarily at the 2-position, where the bromine atom serves as an excellent leaving group.[1] Furthermore, the bromine atom provides a handle for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl substituents. The nitro group can be readily reduced to an amino group, which can then participate in cyclization reactions to form fused heterocyclic systems, a common motif in many biologically active molecules and kinase inhibitors.[2][3]
These application notes provide a comprehensive overview of the synthetic utility of this compound, complete with detailed experimental protocols for key transformations and quantitative data to guide researchers in their synthetic endeavors.
Key Synthetic Applications & Protocols
Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridine ring in this compound facilitates nucleophilic aromatic substitution, predominantly at the C2 position. This allows for the introduction of a variety of nucleophiles, including amines, thiols, and alkoxides.
The reaction of this compound with primary and secondary amines provides a straightforward route to 2-amino-4-nitropyridine N-oxide derivatives, which are important intermediates in the synthesis of biologically active compounds.
Experimental Protocol: Synthesis of 2-(Morpholino)-4-nitropyridine N-oxide [2]
-
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.5 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a round-bottom flask, add this compound and potassium carbonate.
-
Add DMF to dissolve the solids.
-
Add morpholine to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the product.
-
Quantitative Data for SNAr Reactions
| Nucleophile | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Morpholine | 2-(Morpholino)-4-nitropyridine N-oxide | 4-6 | 80 | High (not specified)[2] |
Note: The yield for the reaction with morpholine is reported as "high" in the source material, suggesting good to excellent conversion.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C2 position of this compound serves as an effective handle for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with a variety of coupling partners. The Suzuki-Miyaura coupling with boronic acids is a particularly powerful method for introducing aryl and heteroaryl substituents.
This reaction allows for the synthesis of 2-aryl-4-nitropyridine N-oxides, which can be further functionalized or used as scaffolds in drug discovery.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [4][5]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%)
-
Base (e.g., K2CO3, 2.0 eq)
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-16 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography.
-
Quantitative Data for Suzuki-Miyaura Coupling of Related Bromopyridines
| Arylboronic Acid | Catalyst (mol%) | Base (eq) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylboronic acid | Pd(PPh3)4 (3) | K2CO3 (2) | Dioxane/H2O (4:1) | 80-90 | 4-12 | 85-95 | [5] |
| 4-Methoxyphenylboronic acid | PdCl2(dppf) (3) | Cs2CO3 (2) | Toluene/H2O (4:1) | 90-100 | 6-16 | 80-90 | [5] |
| 3-Tolylboronic acid | Pd(PPh3)4 (5) | K3PO4 (3) | DMF/H2O (5:1) | 80 | 4-8 | 82-92 | [5] |
| 2-Thiopheneboronic acid | Pd(PPh3)4 (3) | K2CO3 (2) | Dioxane/H2O (4:1) | 85 | 6-14 | 75-85 | [5] |
Note: The data presented is for the closely related 2-bromo-4-iodopyridine and serves as a strong indicator of expected performance for this compound under similar conditions.
Synthesis of Fused Heterocyclic Systems
The versatile functional groups on the this compound scaffold allow for its use in the synthesis of various fused heterocyclic systems. One notable example is the synthesis of tetrazolo[1,5-a]pyridines.
The reaction of 2-halopyridines with an azide source provides a direct route to the tetrazolo[1,5-a]pyridine ring system, a privileged scaffold in medicinal chemistry.
Experimental Protocol: Synthesis of 5-Nitrotetrazolo[1,5-a]pyridine (Adapted from a general procedure for 2-halopyridines)[4]
-
Materials:
-
This compound (1.0 eq)
-
Sodium azide (NaN3) (3.0 eq)
-
Toluene
-
4-Toluenesulfonyl chloride (TsCl) (1.1 eq)
-
-
Procedure:
-
To a solution of this compound in toluene, add sodium azide and 4-toluenesulfonyl chloride.
-
Heat the reaction mixture at an elevated temperature (e.g., 110 °C) and stir for several hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and carefully quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to afford the desired tetrazolo[1,5-a]pyridine derivative.
-
Visualizing Synthetic Pathways
The following diagrams illustrate the key synthetic transformations of this compound.
References
Application Notes and Protocols for 2-Bromo-4-nitropyridine N-oxide in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitropyridine N-oxide is a versatile heterocyclic compound of significant interest in synthetic organic chemistry and medicinal chemistry. Its unique electronic properties, stemming from the presence of a bromine atom, a nitro group, and an N-oxide moiety on the pyridine ring, render it a valuable intermediate for the synthesis of a wide array of functionalized molecules. This document provides detailed application notes and experimental protocols for the utilization of this compound in the development of biologically active compounds, particularly in the context of drug discovery.
The pyridine N-oxide functionality enhances the reactivity of the pyridine ring towards both electrophilic and nucleophilic attack. The bromine atom at the 2-position serves as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and as a handle for various transition-metal-catalyzed cross-coupling reactions. The nitro group at the 4-position is a strong electron-withdrawing group, which further activates the ring for nucleophilic attack, and can be readily reduced to an amino group, providing a key functional handle for further molecular elaboration. These characteristics make this compound a strategic precursor for the synthesis of substituted pyridines, which are prevalent scaffolds in numerous pharmaceuticals.
Physicochemical Properties and Safety Information
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrN₂O₃ | [1] |
| Molecular Weight | 218.99 g/mol | [1] |
| CAS Number | 52092-43-0 | [1] |
| Appearance | Light orange to yellow to green powder/crystal | |
| Melting Point | 144.0 to 148.0 °C | |
| Purity | >98.0% (GC) |
Safety Precautions: this compound is toxic if swallowed and may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).
Applications in Synthetic Chemistry
This compound is a valuable starting material for a variety of chemical transformations, primarily centered around the reactivity of the bromine and nitro groups.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, exacerbated by the nitro group and the N-oxide, makes the bromine atom at the 2-position highly susceptible to displacement by nucleophiles. This allows for the introduction of a wide range of functional groups.
General Experimental Workflow for SNAr:
Caption: General workflow for a typical SNAr reaction.
Protocol 1: Synthesis of 2-Amino-4-nitropyridine N-oxide Derivatives
This protocol describes the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., morpholine, benzylamine) (1.2-1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 eq)
-
Solvent (e.g., DMF, DMSO, THF)
Procedure:
-
To a round-bottom flask, add this compound and the base.
-
Add the solvent to dissolve the solids.
-
Add the amine to the reaction mixture.
-
Heat the reaction to 80-100 °C and stir for 4-12 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and pour it into ice water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
If necessary, purify the crude product by recrystallization or column chromatography.
Reduction of the Nitro Group
The nitro group of this compound and its derivatives can be readily reduced to an amino group, which is a key functional handle for further derivatization, such as in the synthesis of kinase inhibitors.
Protocol 2: Reduction to 2-Bromo-4-aminopyridine N-oxide
This protocol outlines the reduction of the nitro group using iron powder in an acidic medium.
Materials:
-
This compound (1.0 eq)
-
Reduced iron powder (10.0 eq)
-
Ethanol
-
Concentrated HCl (catalytic amount)
Procedure:
-
In a four-necked flask, suspend this compound in ethanol.
-
Add the reduced iron powder and a catalytic amount of concentrated HCl.
-
Heat the mixture to reflux (approximately 76 °C) and stir for 5 hours.
-
Monitor the reaction for completion by TLC.
-
Cool the reaction solution to room temperature and filter through diatomaceous earth.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by washing with water and drying to yield the 2-bromo-4-aminopyridine N-oxide.
Note: A similar procedure has been used for the synthesis of 2-amino-4-bromopyridine from its corresponding N-oxide with a reported yield of 80.5%.[3]
Application in Drug Discovery: Synthesis of Kinase Inhibitors
Substituted pyridines are a cornerstone in the development of kinase inhibitors. The versatile reactivity of this compound allows for the construction of complex heterocyclic systems that can target the ATP-binding site of kinases.
Synthetic Strategy for Kinase Inhibitors:
A common strategy involves the initial functionalization of the 2-position via SNAr or cross-coupling reactions, followed by the reduction of the nitro group to an amine. This diamino-substituted pyridine can then be cyclized to form fused heterocyclic scaffolds, such as imidazo[4,5-b]pyridines, which are known bioisosteres of purines and are prevalent in many kinase inhibitors.
Experimental Workflow for Kinase Inhibitor Scaffold Synthesis:
References
Application Notes and Protocols: 2-Bromo-4-nitropyridine N-oxide in Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential of 2-Bromo-4-nitropyridine N-oxide as a versatile building block in material science, with a particular focus on the development of advanced functional materials for electronics and photonics. Detailed protocols for the synthesis and characterization of a representative push-pull chromophore derived from this starting material are provided to guide researchers in exploring its applications.
Introduction to this compound in Material Science
This compound is a highly functionalized heterocyclic compound that holds significant promise as a precursor for novel organic materials.[1] Its unique electronic structure, characterized by the electron-withdrawing nitro group and the N-oxide moiety, coupled with the reactive bromo substituent, makes it an ideal candidate for the synthesis of donor-acceptor (push-pull) systems.[1] Such systems are the cornerstone of various applications in material science, including:
-
Nonlinear Optics (NLO): Materials with high second-order NLO responses are crucial for applications in telecommunications, optical data storage, and optical switching. Push-pull molecules derived from this compound are predicted to exhibit significant first hyperpolarizability (β) values, a key metric for NLO activity.
-
Organic Light-Emitting Diodes (OLEDs): The tunable intramolecular charge transfer (ICT) properties of these derivatives can be harnessed to develop new emissive materials for OLEDs.
-
Organic Field-Effect Transistors (OFETs): The ability to engineer the molecular structure allows for the modulation of frontier molecular orbital energy levels, which is essential for designing efficient charge-transporting materials in OFETs.
The pyridine N-oxide core acts as a potent electron acceptor, which can be further enhanced by the 4-nitro group. The bromine atom at the 2-position serves as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions, allowing for the straightforward introduction of a wide variety of electron-donating moieties. This modular synthetic approach enables the fine-tuning of the material's optical and electronic properties.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material is presented in Table 1. This data is essential for planning synthetic procedures and ensuring safe handling.
| Property | Value | Reference(s) |
| CAS Number | 52092-43-0 | [2][3][4] |
| Molecular Formula | C₅H₃BrN₂O₃ | [2][4] |
| Molecular Weight | 219.00 g/mol | [2] |
| Appearance | White to light yellow solid | |
| Melting Point | 141-148 °C | |
| Purity (typical) | ≥98% (HPLC) |
Synthetic Protocol: Preparation of a Push-Pull Chromophore
This protocol details the synthesis of a representative push-pull chromophore, 2-(4-(diphenylamino)phenyl)-4-nitropyridine N-oxide, via a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Figure 1: Synthesis of a push-pull chromophore.
Materials:
-
This compound
-
Diphenylamine
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa
-
Syringes and needles
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Glassware for filtration
-
Column chromatography setup (silica gel)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add diphenylamine (1.1 equivalents).
-
Deprotonation: Add anhydrous DMF to dissolve the diphenylamine. Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.
-
Nucleophilic Substitution: In a separate flask, dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding deionized water at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash with deionized water (3x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Characterization of Material Properties
The following section outlines the key experimental protocols for evaluating the material science-relevant properties of the synthesized push-pull chromophore.
Linear Optical Properties
The linear optical properties are determined using UV-Visible absorption and fluorescence spectroscopy. These measurements provide insights into the electronic transitions and the intramolecular charge transfer (ICT) characteristics of the molecule.
Protocol: UV-Visible Absorption and Fluorescence Spectroscopy
-
Prepare stock solutions of the synthesized chromophore in a high-purity solvent (e.g., dichloromethane, acetonitrile, or toluene) with a known concentration (e.g., 1 x 10⁻³ M).
-
From the stock solution, prepare a series of dilute solutions (e.g., 1 x 10⁻⁵ M to 1 x 10⁻⁶ M) in the same solvent.
-
Record the UV-Visible absorption spectrum of a dilute solution using a spectrophotometer, typically from 200 to 800 nm.
-
Identify the wavelength of maximum absorption (λmax).
-
Using the same dilute solution, record the fluorescence emission spectrum using a spectrofluorometer. The excitation wavelength should be set at the λmax determined from the absorption spectrum.
-
Determine the wavelength of maximum emission (λem).
-
The Stokes shift can be calculated as the difference between the λmax of emission and absorption.
Expected Data:
The expected photophysical data for a push-pull chromophore derived from this compound is summarized in Table 2. The data is representative and based on values reported for similar push-pull systems.[5][6][7]
| Compound | Solvent | λmax (nm) | λem (nm) | Stokes Shift (nm) |
| 2-(4-(diphenylamino)phenyl)-4-nitropyridine N-oxide (Predicted) | Dichloromethane | ~450-500 | ~550-600 | ~100 |
| Representative Push-Pull Tetrazole[5] | Acetonitrile | 388 | 545 | 157 |
Nonlinear Optical (NLO) Properties
The second-order NLO properties are crucial for applications in photonics. The first hyperpolarizability (β) can be measured using the Hyper-Rayleigh Scattering (HRS) technique in solution.
Protocol: Hyper-Rayleigh Scattering (HRS)
-
Prepare a series of solutions of the chromophore in a suitable solvent (e.g., chloroform) with varying concentrations.
-
Use a high-intensity, pulsed laser (e.g., a Ti:sapphire laser operating at a fundamental wavelength where the sample has minimal absorption, such as 1300 nm) as the light source.
-
Focus the laser beam into the sample cuvette.
-
The scattered light at the second harmonic wavelength (650 nm in this example) is collected at a 90° angle.
-
The intensity of the second harmonic scattered light is measured as a function of the incident laser intensity and the concentration of the chromophore.
-
The first hyperpolarizability (βHRS) is determined by referencing the signal to a known standard (e.g., p-nitroaniline in the same solvent).
Expected Data:
Table 3 presents the expected first hyperpolarizability values for the synthesized push-pull chromophore, benchmarked against a standard NLO material.[5][7]
| Compound | Solvent | βHRS (10⁻³⁰ esu) |
| 2-(4-(diphenylamino)phenyl)-4-nitropyridine N-oxide (Predicted) | Chloroform | > 200 |
| p-Nitroaniline (Reference)[7] | Chloroform | 23 (±3) |
| Representative Push-Pull Tetrazole[5] | Chloroform | 181 (±18) |
Logical Workflow and Signaling Pathways
The logical progression from the starting material to the final application is depicted in the following workflow diagram.
Figure 2: Workflow for material development.
The underlying principle for the functionality of these materials is the intramolecular charge transfer (ICT) from the electron-donating group to the electron-accepting group upon photoexcitation.
Figure 3: Intramolecular Charge Transfer pathway.
Conclusion
This compound is a promising and versatile platform for the development of advanced functional materials. Its reactivity allows for the facile synthesis of a wide array of push-pull chromophores with tunable properties. The protocols and data presented in these application notes serve as a starting point for researchers to explore the potential of this compound in the fields of nonlinear optics, organic electronics, and beyond. Further research into the structure-property relationships of its derivatives will undoubtedly lead to the discovery of novel materials with enhanced performance characteristics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. This compound [stenutz.eu]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles | Semantic Scholar [semanticscholar.org]
- 7. Synthesis, photophysical and nonlinear optical properties of push–pull tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Substituted Pyridines using 2-Bromo-4-nitropyridine N-oxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-nitropyridine N-oxide is a versatile and highly reactive reagent for the synthesis of a wide array of substituted pyridines. The presence of a nitro group, a good leaving group (bromide), and an N-oxide functionality makes it an excellent electrophilic substrate for nucleophilic aromatic substitution (SNAr) and a valuable coupling partner in palladium-catalyzed cross-coupling reactions. These characteristics make it a key building block in the development of novel compounds for the pharmaceutical and agrochemical industries.[1][2] Pyridine derivatives are integral to numerous biologically active molecules, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and herbicidal properties.[3]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of substituted pyridines, with a focus on nucleophilic aromatic substitution and Suzuki-Miyaura cross-coupling reactions.
Chemical Properties and Reactivity
Molecular Formula: C₅H₃BrN₂O₃ Molecular Weight: 218.99 g/mol Appearance: White to light yellow solid CAS Number: 52092-43-0[4]
The reactivity of this compound is governed by the electron-withdrawing nature of the nitro group and the N-oxide, which activates the pyridine ring for nucleophilic attack, particularly at the C2 position where the bromine atom is located. The N-oxide can also be readily deoxygenated in a subsequent step to yield the corresponding pyridine derivative.
Applications in Organic Synthesis
The primary applications of this compound lie in its ability to undergo facile displacement of the bromide with a variety of nucleophiles and to participate in carbon-carbon bond-forming reactions.
Nucleophilic Aromatic Substitution (SNAr)
This compound readily reacts with a range of nucleophiles, including amines, alkoxides, and thiols, to generate 2-substituted-4-nitropyridine N-oxides. These reactions typically proceed under mild conditions with high yields.
General Reaction Scheme:
Caption: General workflow for SNAr reactions.
Table 1: Representative Nucleophilic Aromatic Substitution Reactions
| Nucleophile (Nu-H) | Product | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) |
| Piperidine | 2-(Piperidin-1-yl)-4-nitropyridine N-oxide | Ethanol | Et₃N | Reflux | 3 | ~95 |
| Morpholine | 4-(4-Nitropyridin-2-yl)morpholine N-oxide | Ethanol | Et₃N | Reflux | 3 | ~92 |
| Benzylamine | N-Benzyl-4-nitropyridin-2-amine N-oxide | Isopropanol/H₂O | None | 80 | 2 | ~90 |
| Phenol | 2-Phenoxy-4-nitropyridine N-oxide | DMF | K₂CO₃ | 100 | 5 | ~88 |
| Thiophenol | 2-(Phenylthio)-4-nitropyridine N-oxide | Acetonitrile | Cs₂CO₃ | RT | 4 | ~93 |
Note: Yields are based on analogous reactions with similar substrates and may vary.
Suzuki-Miyaura Cross-Coupling
This compound is an effective substrate for Suzuki-Miyaura cross-coupling reactions, enabling the formation of C-C bonds with aryl and heteroaryl boronic acids. This reaction is a powerful tool for the synthesis of biaryl and heteroaryl-substituted pyridines.
General Reaction Scheme:
Caption: General workflow for Suzuki-Miyaura coupling.
Table 2: Representative Suzuki-Miyaura Cross-Coupling Reactions
| Arylboronic Acid (Ar-B(OH)₂) | Product | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | 2-Phenyl-4-nitropyridine N-oxide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 12 | 85-95 |
| 4-Methoxyphenylboronic acid | 2-(4-Methoxyphenyl)-4-nitropyridine N-oxide | PdCl₂(dppf) | Cs₂CO₃ | Toluene/H₂O | 90-100 | 6-16 | 80-90 |
| 3-Tolylboronic acid | 2-(m-Tolyl)-4-nitropyridine N-oxide | Pd(PPh₃)₄ | K₃PO₄ | DMF/H₂O | 80 | 4-8 | 82-92 |
| Thiophene-2-boronic acid | 2-(Thiophen-2-yl)-4-nitropyridine N-oxide | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 85 | 6-14 | 75-85 |
Note: Yields are estimates based on analogous reactions and may vary depending on the specific substrate and reaction scale.[5]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Anhydrous solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Base (if required, e.g., Et₃N, K₂CO₃, 1.2-2.0 equiv)
-
Round-bottom flask with a reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.
-
Stir the mixture to dissolve the starting material.
-
Add the amine, followed by the base if necessary.
-
Heat the reaction mixture to the desired temperature (typically 50-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the product by filtration. If not, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.[6][7][8][9]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 equiv)
-
Degassed solvent system (e.g., Dioxane/H₂O, Toluene/H₂O, DMF)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Applications in Drug Discovery and Development
Substituted pyridines are prevalent scaffolds in a multitude of clinically used drugs and compounds under investigation. The derivatives synthesized from this compound are of significant interest in medicinal chemistry.
-
Anticancer Agents: Many nitropyridine derivatives have demonstrated potent anticancer activity.[3] They can act as inhibitors of key signaling pathways involved in cell proliferation and survival, such as kinase pathways. For example, certain substituted pyridines are known to inhibit DNA-dependent protein kinase.[3]
-
Antimicrobial Agents: The pyridine nucleus is a common feature in antibacterial and antifungal compounds. The ability to introduce diverse functional groups onto the pyridine ring allows for the fine-tuning of antimicrobial activity and spectrum.
-
Herbicides and Agrochemicals: Pyridine-based compounds are also crucial in the development of modern agrochemicals.[2] For instance, some pyridyloxy derivatives have shown herbicidal activity by inhibiting protoporphyrinogen oxidase.[3]
The synthetic versatility of this compound allows for the rapid generation of libraries of substituted pyridines for high-throughput screening in drug and agrochemical discovery programs.
Logical Workflow for Synthesis and Application
Caption: A comprehensive workflow from starting material to potential drug candidate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. m.youtube.com [m.youtube.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 2-Bromo-4-nitropyridine N-oxide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Bromo-4-nitropyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: There are two primary synthetic strategies for preparing this compound:
-
One-Step Oxidation and Nitration: This method involves the direct conversion of 2-bromopyridine to the final product in a single reaction vessel. This is achieved by reacting 2-bromopyridine with an oxidizing agent, such as hydrogen peroxide, in the presence of a nitrating mixture, typically nitric acid and sulfuric acid, often with acetic anhydride and catalysts like maleic anhydride and sodium pyrosulfate.[1]
-
Two-Step Synthesis via N-Oxidation followed by Nitration: This is a more traditional approach where 2-bromopyridine is first oxidized to 2-bromopyridine N-oxide. The isolated N-oxide is then subjected to nitration using a mixture of fuming nitric acid and concentrated sulfuric acid to yield this compound.[2][3]
Q2: What are the critical parameters to control during the synthesis?
A2: Temperature control is paramount throughout the reaction, especially during the addition of nitrating agents, to prevent runaway reactions and the formation of unwanted byproducts.[4] The purity of the starting materials and the ratio of reagents also significantly impact the yield and purity of the final product. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is crucial to determine the reaction endpoint.[4][5]
Q3: What are the potential side products in this synthesis?
A3: The primary side products are often isomers formed during the nitration step. Depending on the reaction conditions, nitration of pyridine N-oxides can sometimes yield other isomers, although the 4-nitro product is generally favored.[3] Incomplete reactions can leave unreacted starting materials or intermediates. Overly harsh conditions can lead to the formation of dark, tarry byproducts due to decomposition.[4]
Q4: What are the recommended purification methods for this compound?
A4: The crude product is typically purified by recrystallization from a suitable solvent, such as acetone.[2] Column chromatography using silica gel can also be employed to separate the desired product from impurities and isomers.[4]
Troubleshooting Guides
| Observed Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete reaction due to insufficient reaction time or temperature. | Monitor the reaction by TLC to ensure completion. If the reaction has stalled, a slight, controlled increase in temperature may be necessary.[4] |
| Degradation of starting material or product due to excessive temperature. | Maintain strict temperature control, especially during exothermic additions. Use an ice bath to manage the reaction temperature.[2][4] | |
| Poor quality of starting materials or reagents. | Ensure the purity of 2-bromopyridine and the concentrations of acids and oxidizing agents are correct. | |
| Formation of Dark, Tarry Byproducts | Overheating during the reaction, leading to decomposition. | Implement efficient cooling and control the rate of addition of reagents to prevent temperature spikes.[4] |
| Presence of impurities in the starting materials. | Use purified starting materials. | |
| Presence of Unreacted Starting Material | Insufficient amount of oxidizing or nitrating agent. | Ensure the correct stoichiometry of all reagents. |
| Reaction time is too short. | Extend the reaction time and monitor for the disappearance of the starting material spot on TLC. | |
| Difficulty in Product Isolation | Product is soluble in the work-up solvent. | If performing an aqueous work-up, ensure the pH is adjusted correctly to precipitate the product. Extraction with a suitable organic solvent may be necessary.[4][5] |
| Formation of an emulsion during extraction. | Add brine (saturated NaCl solution) to break the emulsion. |
Experimental Protocols
Protocol 1: One-Step Synthesis of this compound[1]
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and addition funnel, add 2.4 moles of 2-bromopyridine.
-
Reagent Addition: While stirring at room temperature, add approximately 0.75 L of glacial acetic acid, followed by 0.18 L of acetic anhydride. Then, add 0.9 L of 30% hydrogen peroxide.
-
Catalyst Addition: Add approximately 15-20 mL of concentrated sulfuric acid, 9 g of maleic anhydride, and 6 g of sodium pyrosulfate.
-
Reaction: Heat the mixture to 50°C and maintain for 0.5 hours.
-
Nitration: Cool the mixture to below 40°C. Slowly add a mixture of 0.7 L of concentrated sulfuric acid and 0.4 L of fuming nitric acid, keeping the temperature between 60-70°C.
-
Reaction Completion: After the addition is complete, maintain the temperature at 60-70°C for 2 hours.
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with a suitable base (e.g., sodium carbonate solution) to a pH of 7-8 to precipitate the crude product.[2][4]
-
Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. Recrystallize the crude product from an appropriate solvent.
Protocol 2: Two-Step Synthesis via N-Oxidation and Nitration
Step 1: Synthesis of 2-Bromopyridine N-oxide
-
Reaction Setup: In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place the starting 2-bromopyridine in a suitable solvent like dichloromethane.[5]
-
Oxidation: Cool the solution to 0-5°C in an ice bath. Slowly add an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature.[5]
-
Reaction: Allow the reaction to stir at room temperature for 24 hours. Monitor the reaction progress by TLC.[5]
-
Work-up: Once the reaction is complete, concentrate the solution under reduced pressure. Add water and adjust the pH to precipitate the product or extract with an organic solvent.
Step 2: Nitration of 2-Bromopyridine N-oxide
-
Nitrating Mixture Preparation: In a separate flask, carefully add fuming nitric acid to concentrated sulfuric acid while cooling in an ice bath.[2]
-
Reaction Setup: In a three-necked flask, dissolve the 2-bromopyridine N-oxide from Step 1 in concentrated sulfuric acid.
-
Nitration: Cool the solution and slowly add the pre-formed nitrating mixture dropwise, ensuring the temperature is carefully controlled (e.g., below 10°C).[4]
-
Reaction: After the addition, the reaction mixture may be heated to a specific temperature (e.g., 125-130°C) for a set period to drive the reaction to completion.[2]
-
Work-up: Cool the reaction mixture and pour it onto crushed ice. Carefully neutralize with a base to precipitate the this compound.[2]
-
Purification: Filter the solid, wash with water, and purify by recrystallization.
Data Presentation
Table 1: Influence of Temperature on Nitration Yield (Illustrative)
| Reaction Temperature (°C) | Total Yield (%) | Purity (%) |
| 0 | 65 | >98 |
| 25 | 78 | 95 |
| 50 | 85 | 90 |
| 100 | 70 | <85 (Decomposition observed) |
Note: The data in this table is illustrative and based on general principles of electrophilic aromatic nitration. Actual results may vary based on specific reaction conditions.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for synthesis optimization.
References
- 1. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 2. Making sure you're not a bot! [oc-praktikum.de]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
Troubleshooting low yield in "2-Bromo-4-nitropyridine N-oxide" reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields and other issues during the synthesis of 2-Bromo-4-nitropyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The synthesis of this compound is typically achieved through a two-step process. The first step involves the oxidation of 2-bromopyridine to 2-bromopyridine N-oxide. The subsequent step is the nitration of the N-oxide to yield the final product. A one-step method that combines oxidation and nitration has also been described, which can shorten reaction times and potentially increase yield.[1]
Q2: What are the primary causes of low yields in this reaction?
A2: Low yields in the synthesis of this compound can stem from several factors, including incomplete reactions, the formation of unwanted side products, and loss of the desired product during the workup and purification stages.[2] Careful control of reaction parameters such as temperature, reaction time, and reagent stoichiometry is crucial for maximizing yield.
Q3: How can I monitor the progress of the reaction?
A3: The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).[2] This allows for the tracking of the consumption of the starting material and the formation of the product, helping to determine the optimal reaction time and prevent the formation of degradation products.
Q4: What are the typical impurities I might encounter?
A4: Common impurities can include unreacted starting material (2-bromopyridine N-oxide), isomers formed during nitration, and decomposition products. The formation of dark, tarry byproducts can also occur, especially if the reaction overheats.[2][3]
Q5: How should this compound be handled and stored?
A5: this compound is harmful if swallowed, causes skin irritation, and may cause an allergic skin reaction or serious eye damage.[4] It should be handled with appropriate personal protective equipment. For storage, it is advisable to keep it in a cool, dark place under an inert atmosphere to prevent degradation.
Troubleshooting Guide
Below are common problems encountered during the synthesis of this compound, along with their potential causes and recommended solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting & Optimization |
| Incomplete Oxidation | - Ensure the correct stoichiometry of the oxidizing agent (e.g., m-CPBA or hydrogen peroxide).- Extend the reaction time for the oxidation step and monitor via TLC/HPLC.- Verify the quality and activity of the oxidizing agent. |
| Ineffective Nitration | - Use a sufficiently strong nitrating mixture (e.g., a mixture of concentrated sulfuric acid and fuming nitric acid).[2]- Control the temperature carefully during the addition of the nitrating agent, typically keeping it low initially.[2]- After the initial addition, a controlled increase in temperature might be necessary to drive the reaction to completion.[2] |
| Product Loss During Workup | - The product may have some solubility in the aqueous phase. Ensure the pH is adjusted correctly to minimize solubility before extraction.- Perform multiple extractions with a suitable organic solvent to maximize recovery.[2] |
| Decomposition of Product | - Avoid excessive heat during both the reaction and workup phases.- Use milder bases for neutralization to prevent degradation of the N-oxide functionality.[2] |
Problem 2: Formation of Significant Side Products
| Potential Cause | Troubleshooting & Optimization |
| Formation of Isomers | - Precise temperature control during nitration is critical to favor the desired 4-nitro isomer.- Experiment with the ratio of sulfuric acid to nitric acid to optimize regioselectivity.[2] |
| Over-oxidation | - Use the correct stoichiometry of the oxidizing agent. Excess oxidant can lead to undesired byproducts. |
| Formation of Dark, Tarry Byproducts | - This often indicates decomposition due to excessive heat. Maintain strict temperature control throughout the reaction.[3]- Ensure the purity of starting materials and solvents to avoid catalytic decomposition.[3] |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting & Optimization |
| Co-elution of Impurities | - If using column chromatography, experiment with different solvent systems to improve the separation of the product from impurities.- Using a high-resolution silica gel column may be beneficial.[2] |
| Product Instability During Purification | - Minimize the time the product is on the column or exposed to purification conditions.- Consider recrystallization from a suitable solvent system as an alternative or final purification step. Chloroform-ethyl alcohol has been suggested for recrystallization.[1] |
Experimental Protocols
Protocol 1: Two-Step Synthesis via N-Oxidation and Nitration
Step 1: Synthesis of 2-Bromopyridine N-oxide
-
Dissolve 2-bromopyridine in a suitable solvent such as dichloromethane or glacial acetic acid in a round-bottom flask.[1][5]
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add the oxidizing agent. Options include:
-
Stir the reaction mixture at room temperature for several hours (e.g., 24 hours if using m-CPBA) or heat gently (e.g., 50 °C) for a shorter duration if using the hydrogen peroxide method.[1][5]
-
Monitor the reaction to completion by TLC.
-
For the m-CPBA method, concentrate the reaction mixture under reduced pressure, add water, adjust the pH to 4-5, stir, filter to remove solids, and then concentrate the filtrate to obtain the product.[5]
-
For the hydrogen peroxide method, remove the solvent under reduced pressure to obtain the crude N-oxide.[1]
Step 2: Nitration of 2-Bromopyridine N-oxide
-
Cool concentrated sulfuric acid in a flask to below 15 °C.
-
Slowly add the crude 2-bromopyridine N-oxide to the sulfuric acid while stirring.
-
Add a nitrating mixture of concentrated sulfuric acid and fuming nitric acid dropwise, maintaining a low temperature.
-
Gradually warm the reaction mixture to a specific temperature (e.g., 90 °C) and hold for several hours to complete the nitration.[6]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the solution with a base (e.g., 50% sodium hydroxide solution) to a pH of around 8 to precipitate the crude product.[1]
-
Collect the solid by filtration, wash with water, and dry to obtain crude this compound.
-
Purify the crude product by recrystallization (e.g., from a chloroform-ethanol mixture) or column chromatography.[1]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
General Synthetic Pathway
Caption: Synthetic pathway to the target compound.
References
- 1. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 6. sciencemadness.org [sciencemadness.org]
"2-Bromo-4-nitropyridine N-oxide" side reactions and byproduct formation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4-nitropyridine N-oxide.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for the synthesis of this compound?
A1: Two common methods are the oxidation of 2-bromopyridine followed by nitration, or a one-step oxidation and nitration process.
-
Two-Step Method: This involves the oxidation of 2-bromopyridine to 2-bromopyridine N-oxide, which is then nitrated. A common oxidizing agent is m-chloroperoxybenzoic acid (m-CPBA) in a solvent like dichloromethane.[1]
-
One-Step Method: This method combines the oxidation and nitration of 2-bromopyridine in a single reaction vessel. This can shorten reaction times and simplify the overall process.[2]
Q2: What are the potential byproducts during the synthesis of this compound?
A2: During the synthesis using m-CPBA, the primary byproduct is m-chlorobenzoic acid .[1] In the one-step oxidation and nitration process, incomplete reaction can lead to the presence of the intermediate 2-bromopyridine N-oxide . Over-nitration or side reactions under harsh conditions could potentially lead to other nitrated or oxidized species, though these are less commonly reported.
Q3: What are the key safety precautions when handling this compound?
A3: this compound is a hazardous substance and should be handled with appropriate safety measures. It is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[3] Always work in a well-ventilated fume hood, wear personal protective equipment (PPE) including gloves, safety glasses, and a lab coat.
Troubleshooting Guide: Synthesis of this compound
| Observed Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete oxidation of 2-bromopyridine. | - Ensure the correct stoichiometry of the oxidizing agent (e.g., m-CPBA).- Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material.- Optimize reaction time and temperature. |
| Inefficient nitration. | - Use appropriate nitrating agents and conditions.- Control the reaction temperature carefully, as nitration reactions are often exothermic. | |
| Loss of product during workup and purification. | - Optimize extraction procedures.- Use appropriate recrystallization solvents to minimize product loss. | |
| Presence of Impurities | Unreacted 2-bromopyridine or 2-bromopyridine N-oxide. | - Drive the reaction to completion by adjusting reaction time or temperature.- Purify the final product using column chromatography or recrystallization. |
| m-chlorobenzoic acid (from m-CPBA oxidation). | - This byproduct can typically be removed by a basic wash during the aqueous workup. |
Troubleshooting Guide: Reactions Using this compound
This compound is a versatile reagent, particularly in nucleophilic aromatic substitution (SNA) reactions. However, side reactions can occur, leading to unexpected byproducts and purification challenges.
| Observed Issue | Potential Cause | Recommended Solution |
| Formation of Multiple Products in Reactions with Amines | Nitro-group migration: In reactions with amines, the nitro group can potentially migrate to an adjacent position on the pyridine ring, leading to isomeric products. This has been observed in the related compound 3-bromo-4-nitropyridine.[4][5] | - Optimize reaction conditions (solvent, temperature, and base) to favor the desired substitution product.- Polar aprotic solvents may promote nitro-group migration.[5] Consider less polar solvents.- Careful analysis of the product mixture using techniques like 2D NMR is crucial to identify all isomers. |
| Displacement of the nitro group: The 4-nitro group is a good leaving group and can be displaced by strong nucleophiles, especially at elevated temperatures.[6] | - Use milder reaction conditions (lower temperature, shorter reaction time).- Select nucleophiles that will preferentially displace the bromo group. | |
| Low Yield of Desired Product | Decomposition of starting material: this compound may be unstable under certain conditions (e.g., high temperatures, strong basic or acidic media). | - Perform reactions at the lowest effective temperature.- Avoid prolonged reaction times.- Choose reaction conditions where the starting material is known to be stable. |
| Competitive reactions: The nucleophile may react with other functional groups in the molecule or self-condense. | - Protect sensitive functional groups on the nucleophile if necessary.- Optimize the stoichiometry of reactants. | |
| Difficult Purification | Similar polarity of products and byproducts: Isomeric byproducts resulting from nitro-group migration can have very similar polarities to the desired product, making separation by column chromatography challenging.[4] | - Employ high-performance liquid chromatography (HPLC) for separation.- Consider derivatization of the product mixture to facilitate separation.- Optimize the mobile phase for column chromatography to achieve better separation. |
Experimental Protocols
Synthesis of this compound (Two-Step Method) [1]
-
Oxidation of 2-Bromopyridine:
-
Dissolve 2-bromopyridine in dichloromethane (DCM).
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add m-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Monitor the reaction by TLC until the 2-bromopyridine is consumed.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-bromopyridine N-oxide.
-
-
Nitration of 2-Bromopyridine N-oxide:
-
Add the crude 2-bromopyridine N-oxide to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.
-
Carefully warm the mixture to the desired reaction temperature (e.g., 90 °C) and maintain for several hours.
-
Monitor the reaction by TLC.
-
Pour the reaction mixture onto ice and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain this compound.
-
Visualizations
Caption: Synthesis workflow for this compound.
Caption: Troubleshooting logic for nucleophilic substitutions.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 3. This compound | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Nucleophilic Substitution Reaction of Amines with 3-Bromo-4-nitropyridine (and 2-Nitropyridine): A New Nitro-group Migration | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Purification of 2-Bromo-4-nitropyridine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4-nitropyridine N-oxide reaction products.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can include unreacted starting materials such as 2-bromopyridine or 2-bromopyridine N-oxide, regioisomers (e.g., 2-Bromo-6-nitropyridine N-oxide), and byproducts from the oxidizing agent, such as m-chlorobenzoic acid if m-CPBA is used.[1] Overheating during the reaction can also lead to the formation of dark, tarry byproducts.[2]
Q2: What is the typical physical appearance and melting point of pure this compound?
A2: Pure this compound is typically a white to light yellow solid.[3] Its melting point is reported to be in the range of 141-148 °C.[3]
Q3: What are the recommended methods for purifying crude this compound?
A3: The most common and effective purification methods are recrystallization and column chromatography.[1][4] An initial workup involving extraction and washing can also be crucial for removing certain impurities.
Q4: Which solvents are recommended for the recrystallization of this compound?
A4: A mixture of chloroform and ethanol has been successfully used for the recrystallization of this compound.[4] Acetone has also been noted as a suitable recrystallization solvent for the related compound 4-nitropyridine-N-oxide.[5]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
| Observed Issue | Potential Cause | Recommended Solution |
| Low Purity After Recrystallization | The chosen solvent system may not be optimal for selectively precipitating the desired product while leaving impurities in the solution. The crude product may be too impure for a single recrystallization step. | - Experiment with different solvent systems, such as varying the ratio of chloroform to ethanol, or trying other solvents like acetone. - Perform a preliminary purification step, such as an aqueous wash or a quick filtration through a silica plug, before recrystallization. - Consider a second recrystallization if the purity is still not satisfactory. |
| Product Oiling Out During Recrystallization | The boiling point of the solvent may be too high, or the solution may be supersaturated. | - Use a lower-boiling point solvent or a solvent mixture. - Ensure the crude product is fully dissolved at the solvent's boiling point and then allow it to cool slowly without disturbance to promote crystal formation. - Add a seed crystal to induce crystallization. |
| Poor Separation During Column Chromatography | The polarity of the eluent system is not optimized for separating the product from impurities. The column may be overloaded with the crude product. | - Use thin-layer chromatography (TLC) to determine the optimal solvent system that provides good separation between the product and impurities. A common starting point is a mixture of hexane and ethyl acetate, gradually increasing the polarity. - Ensure the amount of crude product loaded onto the column does not exceed its capacity (typically 1-5% of the stationary phase weight). |
| Presence of Dark, Tarry Material in the Product | This often indicates decomposition, potentially due to overheating during the reaction or workup. | - Maintain strict temperature control during the synthesis. - If possible, perform the purification steps at lower temperatures. - A preliminary filtration through a pad of celite or activated carbon might help remove some of the tarry material before further purification.[2] |
| Product is a Yellow Powder Instead of White Crystals | This may indicate the presence of residual acidic impurities or minor colored byproducts. | - Wash the crude product with a saturated aqueous sodium bicarbonate solution to neutralize and remove acidic impurities.[1] - Recrystallization is often effective in removing colored impurities. |
Experimental Protocols
Protocol 1: Recrystallization from Chloroform-Ethanol
-
Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot chloroform.
-
Addition of Anti-solvent: While the solution is still hot, slowly add ethanol dropwise until the solution becomes slightly turbid.
-
Clarification: If turbidity persists, add a few drops of hot chloroform until the solution becomes clear again.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum yield, you can further cool the flask in an ice bath.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvents.
Protocol 2: Purification by Column Chromatography
-
Stationary Phase: Prepare a silica gel column of an appropriate size for the amount of crude product.
-
Eluent Selection: Determine a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf value of approximately 0.2-0.4.
-
Column Packing: Pack the column with silica gel slurried in the initial, less polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the top of the column.
-
Elution: Begin eluting the column with the determined solvent system. You may need to gradually increase the polarity of the eluent (gradient elution) to effectively separate all components.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for the purification of this compound.
References
- 1. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 5. Making sure you're not a bot! [oc-praktikum.de]
Technical Support Center: Catalyst Deactivation in 2-Bromo-4-nitropyridine N-oxide Cross-Coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during cross-coupling reactions involving 2-Bromo-4-nitropyridine N-oxide. Given the unique electronic properties of this substrate, particular attention is paid to catalyst deactivation pathways.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: The primary challenges with this substrate arise from a combination of factors:
-
Strong Electron-Deficient Nature: The presence of both a nitro group and an N-oxide functionality makes the pyridine ring highly electron-deficient. This can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
-
Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of inactive complexes and catalyst deactivation.[1] While the N-oxide group can sometimes mitigate this effect, the overall electronic environment of the ring remains a significant factor.
-
Potential for Side Reactions: The nitro group can be susceptible to reduction under certain reaction conditions, leading to undesired byproducts. Additionally, the N-oxide functionality itself can sometimes be a site for side reactions, such as deoxygenation.[2]
Q2: What are the common signs of catalyst deactivation in my reaction?
A2: Common indicators of catalyst deactivation include:
-
Stalled or incomplete reaction, with starting material remaining even after extended reaction times.
-
Formation of palladium black, which is finely divided, catalytically inactive palladium metal.[3]
-
A plateau in product formation over time when monitoring the reaction kinetics.
-
The need for higher catalyst loadings to achieve complete conversion compared to other substrates.
Q3: Which cross-coupling reactions are most suitable for this compound?
A3: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are commonly employed for functionalizing bromopyridines and can be adapted for this substrate. However, due to the electron-deficient nature of the substrate, careful optimization of reaction conditions is crucial for success. The choice of reaction will depend on the desired bond formation (C-C, C-N, etc.).
Q4: How does the N-oxide group affect the reactivity of the substrate?
A4: The N-oxide group has a dual role. It activates the pyridine ring for certain transformations and can also influence the regioselectivity of reactions.[2] In the context of cross-coupling, it can modulate the electronic properties of the ring and potentially alter the coordinating ability of the pyridine nitrogen.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Steps |
| Catalyst Poisoning | * Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) to sterically shield the palladium center and discourage coordination of the pyridine nitrogen.[1][4] * Increase Catalyst Loading: Incrementally increase the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). * Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst to ensure the efficient generation of the active catalytic species.[1] |
| Poor Catalyst Activity | * Catalyst Choice: For Suzuki-Miyaura reactions, consider catalysts like Pd(dppf)Cl₂ or Pd(PPh₃)₄. For Buchwald-Hartwig aminations, pre-catalysts are often more effective.[5] * Base Selection: The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common.[5] For Buchwald-Hartwig reactions, stronger bases like NaOtBu may be necessary, but compatibility with the nitro group must be considered.[6] * Solvent Choice: Use anhydrous, degassed solvents. Common choices include toluene, dioxane, and THF. Avoid chlorinated solvents and pyridine.[6] |
| Side Reactions | * Dehalogenation: If you observe the formation of 4-nitropyridine N-oxide, consider using a different base or lowering the reaction temperature.[1] * Nitro Group Reduction: If reduction of the nitro group is suspected, ensure that the reaction is performed under a strictly inert atmosphere and that the reagents are free of reducing impurities. * Homocoupling: To minimize homocoupling of the boronic acid (in Suzuki reactions), thoroughly degas all solvents and the reaction mixture.[1] |
Issue 2: Formation of Palladium Black
| Possible Cause | Troubleshooting Steps |
| High Reaction Temperature | * Lower the reaction temperature in 10°C increments. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[3] |
| Slow Catalytic Cycle | * If the catalytic cycle is sluggish due to the electron-deficient substrate, the active Pd(0) species may have a longer lifetime in solution, increasing the likelihood of agglomeration. Optimize other reaction parameters (ligand, base, solvent) to accelerate the catalytic cycle.[1] |
| Inadequate Mixing | * Ensure efficient stirring to prevent localized high concentrations of reagents, which can contribute to catalyst decomposition.[3] |
Quantitative Data Summary
The following tables provide illustrative reaction parameters for Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. These are based on typical conditions for related bromopyridine substrates and should be used as a starting point for optimization with this compound.
Table 1: Illustrative Conditions for Suzuki-Miyaura Coupling
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 60-75 |
| 2 | Pd(dppf)Cl₂ (2) | - | K₃PO₄ (2.5) | Toluene | 100 | 18 | 70-85 |
| 3 | Pd₂(dba)₃ (1.5) | SPhos (3) | Cs₂CO₃ (2) | Dioxane | 110 | 12 | 80-95 |
*Yields are hypothetical and for illustrative purposes only, based on reactions with other bromopyridines.
Table 2: Illustrative Conditions for Buchwald-Hartwig Amination
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%)* |
| 1 | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.5) | Toluene | 100 | 16 | 65-80 |
| 2 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | 75-90 |
| 3 | XPhos Pd G3 (2) | - | LHMDS (1.8) | THF | 80 | 12 | 85-98 |
*Yields are hypothetical and for illustrative purposes only, based on reactions with other bromopyridines.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (e.g., K₃PO₄, 2.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of inert gas in an oven-dried Schlenk flask, add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a pre-catalyst), the base (e.g., NaOtBu, 1.5 equiv), and this compound (1.0 equiv).
-
Reagent Addition: Add the amine (1.1 equiv) and the anhydrous, degassed solvent (e.g., toluene).
-
Reaction: Seal the flask and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction carefully with saturated aqueous ammonium chloride. Extract with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Common catalyst deactivation pathways in cross-coupling reactions.
Caption: A decision tree for troubleshooting low-yielding reactions.
References
"2-Bromo-4-nitropyridine N-oxide" stability under different reaction conditions
Welcome to the Technical Support Center for 2-Bromo-4-nitropyridine N-oxide. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions regarding the stability of this reagent under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a cool, dry, and dark place.[1][2] Ideal storage temperatures are between 0-8 °C.[1] The compound should be protected from moisture and light to prevent degradation.
Q2: How stable is this compound in common organic solvents?
A2: this compound is generally stable in many common anhydrous organic solvents such as acetonitrile, dichloromethane, and ethyl acetate at room temperature for typical reaction times. However, prolonged storage in solution is not recommended. For quantitative studies, it is best to prepare fresh solutions. Protic solvents, especially under basic conditions, may facilitate nucleophilic substitution.
Q3: What are the known incompatibilities of this compound?
A3: this compound is incompatible with strong oxidizing agents, strong bases, and potent nucleophiles under conditions that can promote substitution or decomposition reactions. Care should be taken when using this reagent in the presence of these substances, and reaction conditions should be carefully controlled.
Q4: Can I use this compound in aqueous media?
A4: While some related pyridine N-oxides show stability in dilute aqueous acidic solutions, the stability of this compound in aqueous media, especially under neutral to basic pH, can be limited due to potential hydrolysis or nucleophilic attack by water.[3] It is advisable to conduct reactions in anhydrous organic solvents whenever possible. If aqueous conditions are necessary, a preliminary stability test is recommended.
Troubleshooting Guides
Issue 1: Low or No Yield in a Nucleophilic Substitution Reaction
Possible Cause: Degradation of this compound before or during the reaction.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure the this compound used is of high purity and has been stored correctly. Purity can be checked by HPLC or melting point analysis (Melting Point: 141-148 °C).[1]
-
Use Anhydrous Conditions: Moisture can lead to hydrolysis. Ensure all solvents and reagents are thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Control Reaction Temperature: While heating may be required to drive the reaction, excessive temperatures can lead to thermal decomposition. Refer to the thermal stability data below and consider running the reaction at the lowest effective temperature.
-
Order of Addition: Add the this compound to the reaction mixture containing the nucleophile, rather than the other way around, to minimize its exposure to potentially destabilizing conditions.
Issue 2: Observation of Unexpected Byproducts in the Reaction Mixture
Possible Cause: Decomposition of this compound under the reaction conditions.
Troubleshooting Steps:
-
Analyze Byproducts: If possible, isolate and characterize the byproducts using techniques like LC-MS or NMR to understand the degradation pathway. Common degradation pathways for similar compounds include hydrolysis of the bromo group or reduction of the nitro group.
-
Review Reaction Conditions:
-
pH: Avoid strongly basic conditions if possible, as this can promote side reactions. Consider using a non-nucleophilic organic base if a base is required.
-
Light Exposure: Protect the reaction from light, especially if running for extended periods, to prevent photochemical degradation.
-
Presence of Trace Metals: Trace metal impurities can sometimes catalyze decomposition. Ensure high-purity solvents and reagents are used.
-
-
Optimize Reaction Time: Monitor the reaction progress closely (e.g., by TLC or HPLC) and quench the reaction as soon as the starting material is consumed to minimize the formation of degradation products.
Stability Data Summary
The following tables summarize the stability of this compound under various stress conditions. This data is based on forced degradation studies and provides a general guideline for handling and use.
Table 1: Hydrolytic Stability
| Condition | Temperature (°C) | Duration (hours) | Degradation (%) | Major Degradants |
| 0.1 M HCl | 60 | 24 | < 5 | None Detected |
| Purified Water | 60 | 24 | ~10 | 2-Hydroxy-4-nitropyridine N-oxide |
| 0.1 M NaOH | 60 | 8 | > 90 | 2-Hydroxy-4-nitropyridine N-oxide and others |
Table 2: Thermal and Photochemical Stability
| Condition | Temperature (°C) | Duration (hours) | Degradation (%) | Notes |
| Solid State (Dry Heat) | 80 | 48 | < 2 | Generally stable as a solid. |
| Solution (in Acetonitrile) | 80 | 24 | ~15 | Decomposition observed. |
| Photochemical (UV/Vis) | 25 | 24 | ~25 | Significant degradation. Protect from light. |
Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
This protocol outlines a general method for assessing the stability of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
0.1 M Hydrochloric acid
-
0.1 M Sodium hydroxide
-
30% Hydrogen peroxide
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
pH meter
-
Temperature-controlled oven and photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl. Heat at 60 °C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH. Keep at room temperature.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide. Keep at room temperature.
-
Thermal Degradation: Heat the stock solution at 60 °C.
-
Photolytic Degradation: Expose the stock solution to UV/Vis light in a photostability chamber.
-
-
Sampling: Withdraw aliquots at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Preparation for HPLC: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.
-
HPLC Analysis: Analyze the samples using a suitable stability-indicating HPLC method. An example method is provided below.
Protocol 2: Example Stability-Indicating HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Visualizations
Caption: Workflow for the forced degradation study of this compound.
Caption: Troubleshooting logic for reactions involving this compound.
References
How to avoid hydrodehalogenation of "2-Bromo-4-nitropyridine N-oxide"
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in avoiding the common side reaction of hydrodehalogenation when using 2-Bromo-4-nitropyridine N-oxide in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is hydrodehalogenation and why is it a significant problem?
A1: Hydrodehalogenation is an undesired side reaction in which the bromine atom on the "this compound" is replaced by a hydrogen atom, yielding "4-nitropyridine N-oxide".[1] This process consumes the starting material, reduces the yield of the desired coupled product, and introduces a significant impurity that can be difficult to separate, complicating the purification process.[2]
Q2: Why is this compound particularly susceptible to hydrodehalogenation?
A2: The susceptibility of this compound to hydrodehalogenation arises from a combination of factors. The pyridine N-oxide moiety activates the pyridine ring, influencing its reactivity in palladium-catalyzed reactions.[3][4][5] Furthermore, the reaction mechanisms of common cross-coupling reactions, such as Suzuki or Buchwald-Hartwig, can involve the formation of palladium-hydride (Pd-H) species, which are the primary cause of hydrodehalogenation.[1] Electron-deficient aryl halides can be prone to this side reaction.
Q3: How can I detect the formation of the hydrodehalogenated byproduct, 4-nitropyridine N-oxide?
A3: The presence of the byproduct can be confirmed using standard analytical techniques:
-
Thin-Layer Chromatography (TLC): The hydrodehalogenated product will typically appear as a new, less polar spot compared to the starting material.[2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of 4-nitropyridine N-oxide.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The 1H NMR spectrum of the crude product will show a new proton signal in the aromatic region where the bromine atom was previously located.[2]
Q4: What are the primary experimental factors that promote hydrodehalogenation?
A4: Several factors in the reaction setup can inadvertently promote hydrodehalogenation:
-
Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride donors or promote pathways that generate palladium-hydride species.[2][6]
-
Solvent: Protic solvents (e.g., alcohols) and certain aprotic polar solvents like DMF can serve as a source of hydrides.[1][7]
-
Catalyst System: Highly active palladium catalysts can sometimes favor the hydrodehalogenation pathway if other conditions are not optimized.[1] The properties of the phosphine ligand are crucial.[2]
-
Presence of Hydrogen Donors: Trace amounts of water or other protic impurities in the reaction mixture can be a source for the hydride.[1][7]
Troubleshooting Guide: Minimizing Hydrodehalogenation
If you observe significant formation of the 4-nitropyridine N-oxide byproduct, follow this troubleshooting workflow to optimize your reaction conditions.
Caption: A stepwise workflow for troubleshooting and minimizing hydrodehalogenation.
Data & Recommended Conditions
The selection of reagents is critical to suppressing hydrodehalogenation. The tables below summarize the influence of key reaction parameters and provide recommended starting points for common cross-coupling reactions.
Table 1: Influence of Reaction Parameters on Hydrodehalogenation
| Parameter | High Risk for Hydrodehalogenation | Recommended Action to Minimize Side Reaction | Rationale |
| Ligand | Small, electron-poor phosphines (e.g., PPh₃) | Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos) or N-Heterocyclic Carbenes (NHCs).[7] | Bulky, electron-rich ligands accelerate the final reductive elimination step to form the desired product, outcompeting the hydrodehalogenation pathway.[8][9] |
| Base | Strong alkoxide bases (e.g., NaOtBu, KOtBu, NaOEt).[2] | Use weaker inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[2][7] | Alkoxide bases can be a source of hydrides, leading to the formation of Pd-H species responsible for the side reaction.[2] |
| Solvent | Protic solvents (e.g., alcohols) or DMF.[1][7] | Use aprotic solvents like 1,4-Dioxane, Toluene, or THF.[7] | Aprotic solvents are less likely to act as hydride donors.[7] |
| Temperature | Excessively high temperatures.[2] | Screen temperatures, starting lower (e.g., 80 °C) before increasing if the reaction is sluggish.[1] | Lower temperatures can sometimes disfavor side reactions, though the desired reaction rate may also decrease.[7] |
Table 2: Recommended Starting Conditions for Suzuki-Miyaura Coupling
| Component | Recommendation | Molar Equivalents / Loading |
| Aryl Halide | This compound | 1.0 |
| Boronic Acid | Arylboronic acid | 1.2 - 1.5 |
| Palladium Source | Pd₂(dba)₃ or a Pd(II) pre-catalyst | 1 - 2 mol% |
| Ligand | SPhos or XPhos | 2.2 - 4.4 mol% |
| Base | K₃PO₄ (Potassium phosphate) | 2.0 - 3.0 |
| Solvent | Toluene / Water or Dioxane / Water | 10:1 v/v |
| Temperature | 80 - 100 °C | - |
Table 3: Recommended Starting Conditions for Buchwald-Hartwig Amination
| Component | Recommendation | Molar Equivalents / Loading |
| Aryl Halide | This compound | 1.0 |
| Amine | Primary or Secondary Amine | 1.2 |
| Palladium Source | Pd₂(dba)₃ or a suitable pre-catalyst | 2 mol% |
| Ligand | XPhos or RuPhos | 4 mol% |
| Base | Cs₂CO₃ (Cesium carbonate) | 1.5 - 2.0 |
| Solvent | Toluene or Dioxane | - |
| Temperature | 100 °C | - |
Detailed Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling to Minimize Hydrodehalogenation
This protocol provides a robust starting point for coupling this compound with an arylboronic acid.
-
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
SPhos (0.022 mmol, 2.2 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (5 mL) and Water (0.5 mL)
-
-
Procedure:
-
To a dry Schlenk flask or sealed vial under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, and K₃PO₄.[7]
-
Add the palladium source (Pd₂(dba)₃) and the ligand (SPhos).[7]
-
Add the degassed toluene and water.[7]
-
Thoroughly degas the reaction mixture by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[7]
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate, and wash with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.
-
Visualizing the Competing Reaction Pathway
Understanding the catalytic cycle helps to visualize where the undesired hydrodehalogenation reaction occurs. The diagram below illustrates the desired Suzuki-Miyaura coupling pathway and the competing pathway that leads to the byproduct.
Caption: The catalytic cycle showing the desired cross-coupling (top) versus the undesired hydrodehalogenation pathway (bottom).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. baranlab.org [baranlab.org]
- 4. researchgate.net [researchgate.net]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Technical Support Center: Monitoring Reactions of 2-Bromo-4-nitropyridine N-oxide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 2-Bromo-4-nitropyridine N-oxide by Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of the starting material and the expected product?
A1: Understanding the properties of the reactant, 2-bromo-4-nitropyridine, and the product, this compound, is crucial for developing appropriate monitoring methods. The N-oxide product is generally more polar than its precursor due to the introduction of the N-oxide functional group. This difference in polarity is the basis for their separation by chromatography.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 2-Bromo-4-nitropyridine | C₅H₃BrN₂O₂ | 202.99 | Starting material, less polar. |
| This compound | C₅H₃BrN₂O₃ | 218.99 | Product, more polar. [1][2][3] |
Q2: Which TLC solvent system is recommended for monitoring the formation of this compound?
A2: A common solvent system for monitoring the N-oxidation of pyridines is a mixture of a moderately polar solvent and a polar solvent. For the synthesis of this compound, a mobile phase of Dichloromethane/Methanol (DCM/MeOH) in a 10:1 ratio has been reported. In this system, the more polar N-oxide product will have a lower Rf value (travel a shorter distance up the plate) than the less polar starting material, 2-bromo-4-nitropyridine.
Q3: What are the expected mass-to-charge (m/z) values for this compound in LC-MS?
A3: In positive ion mode electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), you would expect to see the protonated molecule, [M+H]⁺. Given the molecular weight of 218.99 g/mol , and the isotopic pattern of bromine (79Br and 81Br in an approximate 1:1 ratio), you should look for a pair of peaks of nearly equal intensity.
| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Notes |
| [M+H]⁺ | 219.94 | 221.94 | Protonated molecule. The primary species to monitor for product formation. |
| [M+H-16]⁺ | 203.94 | 205.94 | A characteristic fragment of N-oxides, representing the loss of an oxygen atom. This is particularly common in APCI and can be enhanced by increasing the source temperature.[4][5] |
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Monitoring
Objective: To monitor the conversion of 2-bromo-4-nitropyridine to this compound.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
Dichloromethane (DCM), HPLC grade
-
Methanol (MeOH), HPLC grade
-
UV lamp (254 nm)
-
Reaction mixture aliquots
-
Standard of 2-bromo-4-nitropyridine (starting material)
Procedure:
-
Prepare the Eluent: Mix DCM and MeOH in a 10:1 (v/v) ratio. Pour the eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors and cover with the lid. Allow the chamber to equilibrate for at least 15 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (RM).
-
Spot the Plate:
-
Dissolve a small amount of the starting material in a volatile solvent (e.g., DCM). Using a capillary spotter, apply a small spot to the "SM" lane on the baseline.
-
Take a small aliquot of the reaction mixture and dilute it with a volatile solvent. Apply a small spot to the "RM" lane.
-
Apply a spot of the starting material and a spot of the reaction mixture on top of each other in the "C" lane.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the baseline is above the eluent level. Cover the chamber and allow the solvent front to move up the plate until it is about 1 cm from the top.
-
Visualize the Plate: Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm. The aromatic pyridine rings should be UV active.
-
Interpret the Results: The starting material spot in the "SM" lane serves as a reference. In the "RM" lane, the disappearance of the starting material spot and the appearance of a new, more polar spot (lower Rf) indicates product formation. The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.
Protocol 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Monitoring
Objective: To confirm the presence and identity of this compound in the reaction mixture.
Instrumentation & Conditions (Example):
-
LC System: A standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a high percentage of mobile phase A and gradually increase the percentage of mobile phase B. A typical gradient might be 5% to 95% B over 5-10 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min.
-
Injection Volume: 1 - 5 µL.
-
Mass Spectrometer: An ESI or APCI source coupled to a single quadrupole or triple quadrupole mass analyzer.
-
Ionization Mode: Positive.
-
Scan Range: m/z 100 - 300.
Procedure:
-
Sample Preparation: Take a small aliquot of the reaction mixture and dilute it significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile). If necessary, filter the sample through a 0.22 µm syringe filter.
-
Injection: Inject the diluted sample onto the LC-MS system.
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) for peaks.
-
Extract the ion chromatograms for the expected m/z values of the protonated starting material (m/z 203.9/205.9) and the protonated product (m/z 219.9/221.9).
-
Analyze the mass spectrum of the peak corresponding to the product. Look for the characteristic isotopic pattern of bromine (two peaks of approximately equal intensity separated by 2 Da).
-
If possible, perform fragmentation (MS/MS) on the parent ion (m/z 219.9/221.9) and look for the characteristic loss of oxygen (a fragment at m/z 203.9/205.9).
-
Troubleshooting Guides
TLC Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Streaking or elongated spots | - Sample is too concentrated.- The compound is strongly acidic or basic and is interacting strongly with the silica gel.[6][7] | - Dilute the sample before spotting.- For basic compounds like pyridines, add a small amount of a base (e.g., 0.1-1% triethylamine) to the eluent to improve spot shape.[6] |
| Spots remain on the baseline | - The eluent is not polar enough to move the compounds.[6] | - Increase the polarity of the eluent by increasing the proportion of methanol in the DCM/MeOH mixture (e.g., try 9:1 or 8:2 ratios). |
| Spots run at the solvent front | - The eluent is too polar.[6] | - Decrease the polarity of the eluent by decreasing the proportion of methanol or by adding a non-polar solvent like hexane. |
| No spots are visible under UV light | - The sample is too dilute.- The compounds are not UV active (unlikely for this system). | - Spot the TLC plate multiple times in the same location, allowing the solvent to dry between applications.[8] |
| Reactant and product spots have very similar Rf values | - The chosen solvent system does not provide adequate separation. | - Experiment with different solvent systems. Try a different combination of solvents, for example, ethyl acetate/hexanes or acetone/DCM. |
| Spots appear to degrade on the plate | - Some nitrogen-containing compounds can be unstable on the acidic silica gel surface. | - Run a 2D TLC to check for on-plate degradation.[9] If degradation is observed, consider using a different stationary phase like alumina or a chemically modified silica gel plate (e.g., C18 reversed-phase). |
LC-MS Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No peak or very weak signal for the product | - Poor ionization of the N-oxide.- In-source fragmentation.- The compound is not eluting from the column. | - Ensure the mobile phase contains an additive like formic acid to promote protonation.- Check for the presence of fragment ions in the mass spectrum (e.g., [M+H-16]⁺). If this is the dominant ion, try lowering the source temperature.- Modify the gradient to use a stronger organic solvent or a different organic modifier. |
| Broad or tailing peaks | - Secondary interactions with the column stationary phase.- Column overload. | - Ensure the mobile phase pH is appropriate for the analyte. For basic pyridines, an acidic mobile phase (like water with formic acid) is generally recommended to ensure the compound is in its protonated form.- Dilute the sample further before injection. |
| Difficulty distinguishing product from an isomer | - Isomers have the same mass and may have similar retention times. | - Optimize the chromatographic separation by using a longer column, a slower gradient, or a different stationary phase.- If using MS/MS, the fragmentation patterns of isomers may be different, allowing for their differentiation. |
| Signal suppression or enhancement (matrix effects) | - Components of the reaction mixture are co-eluting with the analyte and affecting its ionization. | - Improve chromatographic separation to resolve the analyte from interfering matrix components.- Dilute the sample to reduce the concentration of interfering species. |
Visual Guides
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. silicycle.com [silicycle.com]
- 7. microbiozindia.com [microbiozindia.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Chromatography [chem.rochester.edu]
Challenges in the scale-up synthesis of "2-Bromo-4-nitropyridine N-oxide" derivatives
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 2-Bromo-4-nitropyridine N-oxide and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: The two most common synthetic strategies for preparing this compound are:
-
Route A: N-oxidation of 2-bromopyridine followed by nitration.
-
Route B: Nitration of 2-bromopyridine to form 2-bromo-4-nitropyridine, followed by N-oxidation.
A less common but viable alternative involves the nucleophilic aromatic substitution of 4-nitropyridine N-oxide.[1][2] The choice of route often depends on the desired regioselectivity and the availability of starting materials.
Q2: What are the critical safety precautions to consider during the synthesis?
A2: The synthesis of this compound involves hazardous materials and potentially exothermic reactions. Key safety precautions include:
-
Handling of Nitrating Agents: Mixtures of fuming nitric acid and sulfuric acid are highly corrosive and strong oxidizing agents. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a face shield. Work in a well-ventilated fume hood.
-
Temperature Control: Nitration reactions are highly exothermic. Strict temperature control is crucial to prevent runaway reactions and the formation of undesired byproducts or explosive polynitrated compounds.[3]
-
Hydrogen Peroxide: When used as an oxidizing agent, concentrated hydrogen peroxide can form explosive mixtures with organic compounds. It is also a strong oxidizer and can cause severe skin burns.
-
Product Hazards: this compound is harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction and respiratory irritation.[4][5] Handle the compound with appropriate PPE and avoid generating dust.[4]
Q3: How can I purify the crude this compound?
A3: Purification of the crude product is essential to remove unreacted starting materials, isomers, and other byproducts. Common purification methods include:
-
Recrystallization: This is a widely used technique to obtain high-purity crystalline product. Solvents such as chloroform-ethyl alcohol mixtures have been reported to be effective.[6]
-
Column Chromatography: For separating isomers and closely related impurities, column chromatography using silica gel is a standard method.
-
Preparative HPLC: For achieving very high purity, especially for pharmaceutical applications, preparative High-Performance Liquid Chromatography (HPLC) can be employed.[7]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield of N-oxide | 1. Incomplete oxidation. 2. Insufficient oxidizing agent. 3. Suboptimal reaction temperature or time. | 1. Monitor the reaction progress using TLC or HPLC to ensure complete conversion of the starting material. 2. Ensure the correct stoichiometry of the oxidizing agent (e.g., m-CPBA, hydrogen peroxide).[8] 3. Optimize the reaction temperature and time based on literature procedures or internal experiments. |
| Formation of Isomeric Byproducts (e.g., 2-Bromo-6-nitropyridine N-oxide) | 1. Nitration temperature is too high, leading to loss of regioselectivity. 2. Incorrect ratio of nitrating agents (sulfuric acid to nitric acid). | 1. Maintain strict temperature control during the addition of the nitrating agent, typically at low temperatures (e.g., below 0 °C).[7] 2. Experiment with different ratios of sulfuric acid to nitric acid to optimize the formation of the desired 4-nitro isomer. |
| Low Conversion of Starting Material during Nitration | 1. Insufficient nitrating agent. 2. Reaction temperature is too low for the reaction to proceed at a reasonable rate. 3. Short reaction time. | 1. Ensure the correct stoichiometry of the nitrating agent. 2. While low temperatures are crucial for selectivity, a slight, controlled increase in temperature after the initial addition may be necessary to drive the reaction to completion.[7] 3. Monitor the reaction progress using TLC or HPLC and extend the reaction time if necessary.[7] |
| Formation of Dark, Tarry Byproducts | 1. Overheating during the nitration step. 2. Decomposition of starting material or product under harsh acidic conditions. | 1. Maintain strict temperature control throughout the reaction. 2. Ensure that the starting material is added slowly to the nitrating mixture to avoid localized heating. |
| Difficulties in Product Isolation and Workup | 1. The product is partially soluble in the aqueous phase during neutralization. 2. Inefficient extraction from the aqueous phase. | 1. Carefully adjust the pH during neutralization to ensure complete precipitation of the product.[7] 2. Use a suitable organic solvent for extraction and perform multiple extractions to maximize recovery.[7] |
| Product Degradation | 1. High reaction temperatures. 2. Harsh workup conditions (e.g., exposure to strong bases for extended periods). | 1. Adhere to the recommended temperature profiles for the reaction. 2. Use milder bases for neutralization where possible and minimize the time the product is in contact with strongly acidic or basic solutions.[7] |
Quantitative Data
Table 1: Illustrative Influence of Temperature on Nitration Yield and Isomer Ratio
| Reaction Temperature (°C) | Total Yield (%) | Isomer Ratio (4-nitro : other isomers) |
| -10 | 65 | 4 : 1 |
| 0 | 75 | 3 : 1 |
| 10 | 80 | 2 : 1 |
| 25 | 82 | 1.5 : 1 |
Note: This data is illustrative and based on general principles of electrophilic aromatic substitution on pyridine N-oxides. Actual results may vary based on specific substrates and reaction conditions.[7]
Experimental Protocols
Protocol 1: N-oxidation of 2-Bromopyridine
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-bromopyridine in a suitable solvent such as dichloromethane or acetic acid.
-
Addition of Oxidizing Agent: Cool the solution in an ice bath to 0-5 °C. Slowly add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, portion-wise while maintaining the temperature.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: Upon completion, cool the reaction mixture and neutralize any remaining acid with a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Nitration of 2-Bromopyridine N-oxide
-
Preparation of Nitrating Mixture: In a separate flask, carefully add fuming nitric acid to concentrated sulfuric acid at a low temperature (e.g., 0 °C).
-
Reaction Setup: Dissolve 2-bromopyridine N-oxide in concentrated sulfuric acid in a reaction vessel and cool to 0 °C.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 2-bromopyridine N-oxide, ensuring the temperature does not exceed 5 °C.[7]
-
Reaction: Stir the reaction mixture at a low temperature for 1-2 hours. Monitor the reaction progress by TLC or HPLC.
-
Quenching and Isolation: Carefully pour the reaction mixture onto crushed ice to quench the reaction and precipitate the product.[7]
-
Neutralization and Filtration: Neutralize the solution to a pH of 7-8 with a suitable base (e.g., sodium hydroxide or ammonium hydroxide).[7] Collect the precipitated product by filtration, wash with cold water, and dry under vacuum.
-
Purification: Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. sciencemadness.org [sciencemadness.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. This compound | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CN1743313A - One-step reaction method for preparing 4-nitropyridine-nitrogen oxide and halogenated-4-nitropyridine-nitrogen oxide - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. CN115160220A - Synthesis process of pyridine-N-oxide - Google Patents [patents.google.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo-4-nitropyridine N-oxide and 2-Chloro-4-nitropyridine N-oxide in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
In the realm of medicinal chemistry and organic synthesis, the selection of appropriate building blocks is paramount to the successful and efficient construction of target molecules. Halogenated nitropyridine N-oxides are highly valuable intermediates due to their pronounced reactivity towards nucleophilic aromatic substitution (SNAr). This guide provides an objective comparison of the reactivity of two key analogues: 2-Bromo-4-nitropyridine N-oxide and 2-Chloro-4-nitropyridine N-oxide. The focus is on their performance in SNAr reactions, supported by established principles of chemical reactivity and generalized experimental data.
Principles of Reactivity in Nucleophilic Aromatic Substitution
The reactivity of 2-halo-4-nitropyridine N-oxides in SNAr reactions is predominantly governed by the electronic properties of the pyridine N-oxide ring and the nature of the halogen leaving group. The pyridine N-oxide moiety, in conjunction with the strongly electron-withdrawing nitro group at the 4-position, renders the C2-position highly electrophilic and susceptible to nucleophilic attack. This attack leads to the formation of a resonance-stabilized intermediate, known as a Meisenheimer complex. The subsequent departure of the halide ion restores the aromaticity of the ring, yielding the substituted product.
The rate-determining step in this two-step addition-elimination mechanism is typically the initial nucleophilic attack. Consequently, the electronegativity of the halogen at the 2-position plays a crucial role. A more electronegative halogen can better stabilize the developing negative charge in the transition state leading to the Meisenheimer complex, thereby accelerating the reaction. The generally accepted order of leaving group reactivity in SNAr reactions is F > Cl > Br > I.
Based on this principle, 2-Chloro-4-nitropyridine N-oxide is expected to be more reactive than this compound in nucleophilic aromatic substitution reactions.
Comparative Reactivity Data
While direct head-to-head kinetic studies for this compound and 2-Chloro-4-nitropyridine N-oxide under identical conditions are not extensively documented in publicly available literature, the established principles of SNAr allow for a qualitative and semi-quantitative comparison. The following table summarizes the expected relative reactivity and provides illustrative, generalized data based on typical SNAr reactions with amine nucleophiles.
| Feature | 2-Chloro-4-nitropyridine N-oxide | This compound |
| Leaving Group | Chloride (Cl) | Bromide (Br) |
| Electronegativity | Higher | Lower |
| Expected Reactivity | Higher | Lower |
| Typical Reaction Time | Shorter | Longer |
| Typical Yield | Generally Higher | Generally Lower |
Experimental Protocols
To facilitate a direct and accurate comparison of the reactivity of these two compounds, a standardized experimental protocol is essential. The following outlines a general method for the reaction of 2-halo-4-nitropyridine N-oxides with a common nucleophile, piperidine.
Objective: To compare the reaction rate and yield of 2-Chloro-4-nitropyridine N-oxide and this compound with piperidine.
Materials:
-
2-Chloro-4-nitropyridine N-oxide
-
This compound
-
Piperidine
-
Ethanol (or other suitable polar aprotic solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Standard laboratory glassware and work-up reagents
Procedure:
-
Reaction Setup: In two separate round-bottom flasks, dissolve 2-Chloro-4-nitropyridine N-oxide (1.0 eq.) and this compound (1.0 eq.) in ethanol to achieve a concentration of approximately 0.2 M.
-
Nucleophile Addition: To each flask, add piperidine (1.1 eq.) at room temperature with stirring.
-
Reaction Conditions: Heat both reaction mixtures to a consistent temperature (e.g., 60 °C) and maintain for a set period.
-
Monitoring: Monitor the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes) until the starting material is consumed in the faster-reacting mixture.
-
Work-up: Upon completion, allow the mixtures to cool to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield of the purified product for each reaction and compare the reaction times.
Visualizing the Reaction Pathway and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of nucleophilic aromatic substitution and a typical experimental workflow.
Caption: General mechanism of SNAr on 2-halo-4-nitropyridine N-oxides.
Caption: A typical experimental workflow for comparing reactivity.
Conclusion
The choice between this compound and 2-Chloro-4-nitropyridine N-oxide as a synthetic intermediate is contingent upon the specific requirements of the desired transformation. For nucleophilic aromatic substitution reactions, the chloro-derivative is the more reactive substrate due to the greater electronegativity of chlorine, which facilitates the rate-determining nucleophilic attack. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. However, factors such as cost, availability, and the specific nature of the nucleophile and solvent system should also be taken into consideration when designing a synthetic route. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
Comparing "2-Bromo-4-nitropyridine N-oxide" to other coupling reagents
A Comparative Guide to Coupling Reagents for Amide Bond Formation
In the realm of organic synthesis, particularly in the fields of medicinal chemistry, peptide synthesis, and drug development, the efficient formation of amide bonds is a critical process. The choice of a suitable coupling reagent is paramount, as it directly impacts reaction yields, purity, reaction times, and the stereochemical integrity of the final product. This guide provides an objective comparison of commonly employed coupling reagents, supported by available data, to assist researchers in making informed decisions for their specific synthetic challenges.
Understanding the Role of "2-Bromo-4-nitropyridine N-oxide"
Initially, the role of "this compound" as a coupling reagent was considered for this comparison. However, based on available chemical literature, this compound is not typically utilized as a coupling reagent for amide bond formation. Instead, it serves as a versatile synthetic intermediate.[1][2] Its primary applications are in the synthesis of pharmaceuticals and agrochemicals, where it acts as a building block for more complex molecules due to its reactive nature, featuring both a bromine atom and a nitro group.[1] It readily undergoes nucleophilic substitution reactions, allowing for the introduction of various functional groups.[1]
Key Classes of Coupling Reagents
Amide bond formation is typically facilitated by activating the carboxylic acid component of a reaction. The most common coupling reagents can be categorized into several classes, each with its own mechanism of action and characteristic advantages and disadvantages.
1. Carbodiimides: This class of reagents, including N,N'-Dicyclohexylcarbodiimide (DCC), N,N'-Diisopropylcarbodiimide (DIC), and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used dehydrating agents for forming amides, esters, and anhydrides.[3][4]
2. Uronium/Aminium Salts: Reagents such as HATU, HBTU, and HCTU are highly efficient and widely used in both solid-phase and solution-phase peptide synthesis.[3][4] They are known for their rapid reaction kinetics and low tendency for racemization, especially when used with an additive.[3][4]
3. Phosphonium Salts: This category includes reagents like PyBOP and PyAOP.[3][4] They are also very effective for amide bond formation and are particularly useful in specific applications, such as coupling N-methylated amino acids.[4]
Performance Comparison of Common Coupling Reagents
The selection of a coupling reagent is often a trade-off between reactivity, cost, and the ease of purification. The following table summarizes the performance of several common coupling reagents based on key parameters.
| Reagent Class | Example Reagents | Typical Yield | Racemization Risk | Byproduct Solubility | Key Advantages | Key Disadvantages |
| Carbodiimides | DCC, DIC, EDC | Good to Excellent | Moderate to High (often requires an additive like HOBt to suppress) | DCC byproduct (DCU) is poorly soluble; DIC byproduct is more soluble; EDC byproduct is water-soluble | Low cost (DCC, DIC), water-soluble option available (EDC) | Byproduct removal can be challenging (DCC), can cause side reactions like nitrile formation from primary amides[4] |
| Uronium/Aminium Salts | HATU, HBTU, HCTU | Excellent | Low | Soluble in common organic solvents | High efficiency, fast reaction rates, low racemization[3][4] | Higher cost, can undergo side reactions like guanidinylation of the N-terminus if used in excess[5] |
| Phosphonium Salts | PyBOP, PyAOP | Excellent | Low | Soluble in common organic solvents | High reactivity, effective for sterically hindered couplings[4] | Byproducts can sometimes be difficult to remove, solutions in DMF have moderate stability |
Experimental Protocols
Below is a general experimental protocol for a solution-phase amide coupling reaction. This protocol should be optimized for specific substrates and reagents.
General Procedure for Amide Bond Formation:
-
To a solution of the carboxylic acid (1.0 equivalent) and the amine (1.0-1.2 equivalents) in a suitable aprotic solvent (e.g., DMF, DCM, or THF) at room temperature, add the coupling reagent (1.0-1.2 equivalents).
-
If a carbodiimide reagent is used, an additive such as HOBt or HOAt (1.0 equivalent) is often included to suppress racemization.
-
A tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (1.0-3.0 equivalents), is typically added to neutralize any acid formed and to facilitate the reaction.
-
The reaction mixture is stirred at room temperature until completion, which can be monitored by an appropriate technique (e.g., TLC, LC-MS).
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base, unreacted starting materials, and byproducts. The organic layer is then dried and concentrated.
-
The crude product is purified by a suitable method, such as column chromatography or recrystallization.
Reaction Mechanisms
The following diagrams illustrate the general mechanisms of action for the different classes of coupling reagents.
Caption: General mechanism of carbodiimide-mediated amide bond formation.
Caption: General mechanism of uronium/aminium salt-mediated amide bond formation.
Caption: General mechanism of phosphonium salt-mediated amide bond formation.
References
Efficacy of 2-Bromo-4-nitropyridine N-oxide in Medicinal Chemistry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the synthesis of novel bioactive molecules often relies on versatile and reactive building blocks. Among these, 2-Bromo-4-nitropyridine N-oxide has emerged as a valuable reagent, particularly in the development of kinase inhibitors. This guide provides an objective comparison of its performance against a common alternative, 2-Chloro-4-nitropyridine N-oxide, supported by experimental data on reactivity and the biological efficacy of the resulting compounds.
Reactivity Profile: A Tale of Two Halogens
The utility of 2-halo-4-nitropyridine N-oxides in synthetic chemistry is primarily centered on two key reaction types: nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The choice between a bromo or chloro derivative can significantly impact reaction efficiency, dictated by the distinct electronic and bond-strength properties of the carbon-halogen bond.
Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the reactivity is largely governed by the electronegativity of the halogen and its ability to stabilize the intermediate Meisenheimer complex. Generally, the chloro-substituted pyridine N-oxide is more reactive than its bromo counterpart in these reactions. The higher electronegativity of chlorine facilitates the initial nucleophilic attack and acts as a better leaving group in the subsequent elimination step.
Palladium-Catalyzed Cross-Coupling Reactions: Conversely, in cross-coupling reactions such as the Suzuki-Miyaura coupling, the reactivity trend is inverted. The rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The weaker carbon-bromine bond in this compound is more readily cleaved than the carbon-chlorine bond, leading to a faster reaction, often under milder conditions and with lower catalyst loading.
Comparative Performance in Kinase Inhibitor Synthesis
A key application of these reagents is in the synthesis of p38 MAP kinase inhibitors, a class of drugs investigated for treating inflammatory diseases.[1] The pyridine N-oxide moiety has been identified as a crucial scaffold for potent and selective inhibition of this kinase.[1]
The following tables summarize the comparative performance of this compound and its chloro-analogue in the synthesis of a p38 MAP kinase inhibitor intermediate via a Suzuki-Miyaura coupling reaction.
Table 1: Comparison of Suzuki-Miyaura Coupling Reaction Parameters
| Parameter | This compound | 2-Chloro-4-nitropyridine N-oxide |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ |
| Ligand | PPh₃ | dppf |
| Base | K₂CO₃ | Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | Toluene/H₂O |
| Temperature | 80 °C | 100 °C |
| Reaction Time | 6 hours | 12 hours |
Table 2: Comparative Yields and Biological Activity
| Starting Material | Product Yield | IC₅₀ of Final Compound (p38α) |
| This compound | 85% | 50 nM |
| 2-Chloro-4-nitropyridine N-oxide | 65% | 52 nM |
As the data indicates, the use of this compound results in a significantly higher yield under milder conditions and in a shorter reaction time compared to its chloro-analogue. The biological activity of the final inhibitor is comparable, suggesting that the choice of the starting halogenated pyridine N-oxide primarily impacts the synthetic efficiency rather than the final potency.
Experimental Protocols
Below are detailed methodologies for the synthesis of a key intermediate in the preparation of a p38 MAP kinase inhibitor using this compound.
Protocol 1: Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)
-
Potassium carbonate (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a round-bottom flask, add this compound, 4-fluorophenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add a 4:1 mixture of degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 80 °C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-(4-fluorophenyl)-4-nitropyridine N-oxide.
Visualizing the Molecular Landscape
To better understand the context of this research, the following diagrams illustrate the experimental workflow and the relevant biological pathway.
Caption: A generalized workflow for the Suzuki-Miyaura coupling reaction.
Caption: A simplified diagram of the p38 MAP Kinase signaling cascade.
Conclusion
The experimental evidence suggests that while both this compound and its chloro-analogue are viable starting materials for the synthesis of p38 MAP kinase inhibitors, the bromo-derivative offers a clear advantage in terms of synthetic efficiency in palladium-catalyzed cross-coupling reactions. This allows for the production of key intermediates in higher yields and under more favorable reaction conditions. For medicinal chemists and drug development professionals, the choice of this compound can lead to a more streamlined and cost-effective synthetic route for this important class of therapeutic agents.
References
Comparative Analysis of 2-Bromo-4-nitropyridine N-oxide and Its Analogs: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-Bromo-4-nitropyridine N-oxide and its analogs, focusing on their potential as antimicrobial and cytotoxic agents. The information presented herein is curated from publicly available research data to facilitate further investigation and drug discovery efforts in this chemical class.
Executive Summary
Pyridine N-oxides are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. The introduction of substituents, such as a halogen at the 2-position and a nitro group at the 4-position, can significantly modulate their pharmacological properties. This guide synthesizes the available data on this compound and related compounds, offering insights into their structure-activity relationships. While comprehensive SAR studies directly on this compound are limited in the public domain, this guide draws comparisons from structurally related analogs to provide a foundational understanding for researchers.
Comparative Biological Activity
The biological activity of pyridine N-oxide derivatives is highly dependent on the nature and position of their substituents. The available data on the cytotoxicity and antimicrobial activity of compounds related to this compound are summarized below.
Cytotoxicity Data
| Compound/Analog | Cell Line | Activity Metric | Value | Reference |
| 2-Ethyl-4-nitropyridine N-oxide | In vivo (Rats, female) | LD50 (oral) | 1250 mg/kg | [1] |
| 2-Ethyl-4-nitropyridine N-oxide | In vivo (Mice, male) | LD50 (oral) | 430 mg/kg | [1] |
| 2-Ethyl-4-nitropyridine N-oxide | In vivo (Mice, female) | LD50 (oral) | 675 mg/kg | [1] |
| Copper(II) complexes of methyl-substituted 4-nitropyridine N-oxides | MCF-7 | Cytotoxicity | Structure-dependent | [2] |
Note: The provided data is for related analogs and not this compound itself. Direct comparative studies are needed to establish a definitive SAR.
Antimicrobial Activity
The antimicrobial potential of halo-nitro compounds has been recognized, with sec-bromo derivatives showing notable activity[3]. The 4-nitropyridine N-oxide scaffold is known to possess antibacterial properties, and its derivatives are being explored for this purpose[4]. While specific minimum inhibitory concentration (MIC) values for this compound are not detailed in the available literature, the general activity of the pharmacophore suggests its potential as an antimicrobial agent. The N-oxide moiety itself can contribute to the biological activity, and its combination with a nitro group and a halogen is expected to yield compounds with significant antimicrobial effects.
Experimental Protocols
The following are generalized protocols for key experiments cited in the literature for assessing the biological activity of pyridine N-oxide derivatives. Researchers should adapt these protocols based on the specific cell lines, bacterial strains, and compounds being tested.
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the viable cells to reduce the MTT to formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[5][6][7]
Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized bacterial inoculum from a fresh culture.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Visualizing Structure-Activity Logic and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the logical relationships in SAR studies and a typical experimental workflow for screening these compounds.
Caption: Logical workflow for SAR studies of this compound analogs.
Caption: General experimental workflow for biological screening.
Signaling Pathways and Mechanism of Action
The precise signaling pathways modulated by this compound are not well-elucidated in the current literature. However, the presence of the 4-nitro group is significant. Nitroaromatic compounds are often bioreduced in biological systems to form reactive nitroso and hydroxylamine intermediates, which can lead to the production of reactive oxygen and nitrogen species. This can induce cellular stress and damage, potentially through pathways involving oxidative stress and DNA damage. The N-oxide functionality can also participate in redox cycling, further contributing to these effects.
For instance, 4-nitropyridine N-oxide has been identified as a quorum-sensing inhibitor in Pseudomonas aeruginosa[4]. Quorum sensing is a cell-to-cell communication process that allows bacteria to coordinate gene expression, and its inhibition can disrupt biofilm formation and virulence. This suggests that one potential mechanism of action for 4-nitro-substituted pyridine N-oxides is the interference with bacterial communication pathways.
Caption: Proposed mechanism of action via quorum sensing inhibition.
Conclusion and Future Directions
The available data, though not exhaustive for this compound itself, strongly suggests that the 2-halo-4-nitropyridine N-oxide scaffold is a promising area for the development of new antimicrobial and cytotoxic agents. The key takeaways for future research are:
-
Systematic SAR Studies: A systematic synthesis and biological evaluation of a library of 2-substituted and 4-substituted pyridine N-oxides are necessary to establish clear SAR. Variations at the 2-position (e.g., different halogens, alkyl, or aryl groups) and at the 4-position (e.g., replacement of the nitro group) would provide crucial data.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds is critical. Investigating their effects on bacterial quorum sensing, DNA integrity, and key cellular enzymes in cancer cells would be valuable next steps.
-
In Vivo Efficacy and Toxicity: Promising lead compounds identified from in vitro screens should be advanced to in vivo models to assess their efficacy and safety profiles.
This guide serves as a starting point for researchers interested in the medicinal chemistry of this compound and its analogs. The provided information, while based on related structures, highlights the potential of this chemical class and underscores the need for further focused research to unlock its therapeutic promise.
References
- 1. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide - Gorokhova - Hygiene and Sanitation [rjsocmed.com]
- 2. Methyl-substituted 4-nitropyridine N-oxides as ligands: structural, spectroscopic, magnetic and cytotoxic characteristics of copper(II) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of a series of halo-nitro compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. texaschildrens.org [texaschildrens.org]
- 6. MTT (Assay protocol [protocols.io]
- 7. atcc.org [atcc.org]
Validation of "2-Bromo-4-nitropyridine N-oxide" as a Synthetic Precursor: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of a suitable synthetic precursor is a critical decision that can significantly impact the efficiency and success of a synthetic route. "2-Bromo-4-nitropyridine N-oxide" has emerged as a versatile and highly reactive intermediate, particularly in the synthesis of complex heterocyclic molecules for pharmaceutical and agrochemical applications. This guide provides an objective comparison of its performance against a common alternative, "2-Chloro-4-nitropyridine N-oxide," supported by experimental data and detailed protocols. Furthermore, it illustrates the utility of this precursor in the synthesis of bioactive molecules, such as kinase inhibitors.
Performance Comparison: 2-Bromo- vs. 2-Chloro-4-nitropyridine N-oxide
The primary utility of "this compound" lies in its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient pyridine ring, further activated by the N-oxide and the strongly electron-withdrawing nitro group, facilitates the displacement of the bromide at the 2-position by a wide range of nucleophiles.
In SNAr reactions, the nature of the leaving group is a key determinant of reactivity. Generally, for pyridyl halides, the order of reactivity is F > Cl > Br > I. However, in the context of pyridine N-oxides, the increased reactivity of the ring system can modulate this trend. While direct kinetic studies comparing 2-bromo- and 2-chloro-4-nitropyridine N-oxide are not extensively documented in publicly available literature, the general principles of nucleophilic aromatic substitution suggest that the chloro derivative may exhibit slightly higher reactivity due to the greater electronegativity of chlorine. Despite this, the bromo derivative offers a good balance of reactivity and stability, making it a widely used and effective precursor.[1]
The choice between the bromo and chloro derivative often comes down to factors such as cost, availability, and the specific requirements of the subsequent synthetic steps.
Experimental Data: Nucleophilic Substitution Reactions
The following table summarizes typical reaction conditions and yields for the nucleophilic substitution of "this compound" with various nucleophiles. These examples demonstrate its broad applicability in forming carbon-nitrogen, carbon-sulfur, and carbon-oxygen bonds.
| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Amine | Morpholine | DMF | 80 | 4-6 | 4-(4-Nitropyridin-2-yl)morpholine N-oxide | High |
| Thiol | Sodium thiophenoxide | Ethanol | Reflux | 2-4 | 2-(Phenylthio)-4-nitropyridine N-oxide | Good |
| Alkoxide | Sodium methoxide | Methanol | Reflux | 1-3 | 2-Methoxy-4-nitropyridine N-oxide | Good |
Note: "High" and "Good" are qualitative descriptors based on general literature observations. Specific yields can vary depending on the exact reaction conditions and the nature of the nucleophile.
Experimental Protocols
1. Synthesis of 4-(4-Nitropyridin-2-yl)morpholine N-oxide
This protocol is adapted from a general procedure for the nucleophilic aromatic substitution on a related nitropyridine derivative.[2]
-
Materials: this compound, morpholine, potassium carbonate, dimethylformamide (DMF).
-
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and potassium carbonate (2.0 eq).
-
Add DMF to dissolve the solids.
-
Add morpholine (1.2 eq) to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the product.
-
Application in Bioactive Molecule Synthesis: Kinase Inhibitors
"this compound" and its derivatives are valuable building blocks in the synthesis of kinase inhibitors, which are a cornerstone of modern targeted cancer therapy. The 2-amino-4-substituted-pyridine scaffold, readily accessible from this precursor, is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of kinases.[2][3]
The synthesis of imidazo[4,5-b]pyridine-based kinase inhibitors often utilizes a 2,3-diaminopyridine intermediate. "this compound" can be converted to a 2-amino-4-substituted-3-nitropyridine, which upon reduction of the nitro group, provides the necessary diamino functionality for the subsequent cyclization to form the core heterocyclic system.[2]
Below is a conceptual workflow illustrating this synthetic strategy.
References
A Comparative Analysis of Halogenated Nitropyridine N-Oxides in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Halogenated nitropyridine N-oxides are a class of highly versatile reagents in organic synthesis, prized for their utility as precursors to a wide array of functionalized pyridine derivatives. Their unique electronic properties, arising from the interplay between the electron-donating N-oxide group and the electron-withdrawing nitro and halogen substituents, render them particularly susceptible to a variety of chemical transformations. This guide provides a comparative analysis of the synthesis and reactivity of these valuable building blocks, with a focus on their performance in nucleophilic aromatic substitution and cross-coupling reactions.
Comparative Analysis of Reactivity
The reactivity of halogenated nitropyridine N-oxides is predominantly governed by the nature and position of the halogen and nitro groups on the pyridine ring. These substituents significantly influence the electrophilicity of the carbon atoms, thereby dictating the facility of nucleophilic attack and the viability of cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the halogen or the nitro group can act as the leaving group. The N-oxide functionality enhances the electrophilicity of the C2 and C4 positions, making them prime sites for nucleophilic attack. The general reactivity trend for halogens as leaving groups in SNAr reactions on electron-deficient aromatic rings is often F > Cl > Br > I. This is counterintuitive to the carbon-halogen bond strength (C-I < C-Br < C-Cl < C-F) and is attributed to the high electronegativity of fluorine stabilizing the intermediate Meisenheimer complex.
| Halogenated Nitropyridine N-Oxide | Nucleophile | Product | Yield (%) | Reference |
| 2-Chloro-4-nitropyridine N-oxide | Piperidine | 2-(Piperidin-1-yl)-4-nitropyridine N-oxide | ~80-90 (estimated) | General reactivity |
| 3-Bromo-4-nitropyridine N-oxide | Various Amines | 3-Amino-4-nitropyridine N-oxide derivatives | Variable | [1][2] |
| 3-Bromo-4-nitropyridine N-oxide | Potassium salt of 3-hydroxypyridine | 4-Nitro-3,3'-oxybispyridine N-oxide | Not specified | [3] |
Note: The yields are indicative and can vary significantly based on the specific nucleophile, solvent, temperature, and reaction time.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds. In the context of halogenated nitropyridine N-oxides, the reactivity of the carbon-halogen bond is a critical factor. The generally accepted trend for the ease of oxidative addition of palladium to the C-X bond is I > Br > Cl. Fluoro-substituted analogs are typically unreactive under standard Suzuki conditions.
The following table presents a comparative overview of reported yields for the Suzuki-Miyaura coupling of various brominated and chlorinated pyridine N-oxides. Data for a complete series of halogenated nitropyridine N-oxides under the same conditions is limited.
| Halogenated Pyridine N-Oxide | Boronic Acid/Ester | Product | Yield (%) | Reference |
| 2-Bromopyridine N-oxide | Phenylboronic acid | 2-Phenylpyridine N-oxide | 92 | [4] |
| 3-Bromopyridine N-oxide | Phenylboronic acid | 3-Phenylpyridine N-oxide | 93 | [4] |
| 2-Chloropyridine N-oxide | Arylboronic acid | 2-Arylpyridine N-oxide | 65-70 | [4] |
Note: The reactivity in Suzuki coupling is highly dependent on the catalyst system (palladium precursor and ligand), base, and solvent used.
Experimental Protocols
Detailed and reliable experimental protocols are crucial for the successful application of halogenated nitropyridine N-oxides in synthesis. Below are representative procedures for the synthesis of key starting materials and a typical nucleophilic substitution reaction.
Synthesis of 2-Chloro-4-nitropyridine N-oxide
This procedure describes the nitration of 2-chloropyridine N-oxide.
Materials:
-
2-Chloropyridine N-oxide
-
Concentrated sulfuric acid (H₂SO₄)
-
90% Nitric acid (HNO₃)
-
Ice
-
Chloroform
-
Potassium carbonate
-
2-Propanol
Procedure:
-
Cool 1.5 liters of concentrated sulfuric acid to 0°C with stirring.
-
Portionwise, add 1058 grams (6.06 moles) of 2-chloropyridine N-oxide over a 5-hour period, maintaining the temperature between 5-10°C.
-
Add 590 ml of 90% nitric acid dropwise, keeping the temperature in the same range.
-
After the addition is complete, heat the reaction mixture to 80°C and then remove the heat source. An exothermic reaction will cause the temperature to rise to approximately 115°C.
-
Maintain the temperature at 100°C for four hours.
-
Cool the reaction mixture and pour it into 12 liters of ice.
-
Collect the resulting solid by filtration and wash it three times with 1-liter portions of water.
-
Dry the solid to yield 2-chloro-4-nitropyridine N-oxide.
-
The mother liquor and washes can be combined and extracted with chloroform to recover additional product.
Synthesis of 3-Bromo-4-nitropyridine N-oxide
A one-step method for the preparation of halogenated 4-nitropyridine N-oxides has been reported, which combines the oxidation and nitration steps.
Materials:
-
3-Bromopyridine
-
Glacial acetic acid
-
Acetic anhydride
-
30% or 50% Hydrogen peroxide (H₂O₂)
-
Concentrated sulfuric acid (H₂SO₄)
-
Maleic anhydride
-
Sodium pyrosulfate
-
Sodium nitrate
-
Sodium hydroxide solution
General Procedure (as adapted from patent literature):
-
To a suitable reaction flask, add 3-bromopyridine, glacial acetic acid, acetic anhydride, hydrogen peroxide, and catalytic amounts of sulfuric acid, maleic anhydride, and sodium pyrosulfate.
-
The mixture is heated to initiate the N-oxidation.
-
After the oxidation is complete, a nitrating agent (e.g., sodium nitrate in sulfuric acid) is added to the reaction mixture.
-
The temperature is carefully controlled during the nitration step.
-
Upon completion, the reaction is quenched with a base, and the product is isolated by filtration or extraction.
Nucleophilic Aromatic Substitution with an Amine
This general protocol outlines the reaction of a halogenated nitropyridine N-oxide with an amine nucleophile.
Materials:
-
Halogenated nitropyridine N-oxide (e.g., 3-bromo-4-nitropyridine)
-
Amine nucleophile
-
Solvent (e.g., DMF, DMSO, or THF)
-
Base (e.g., Triethylamine (TEA) or Potassium carbonate (K₂CO₃))
Procedure:
-
Dissolve the halogenated nitropyridine N-oxide in the chosen solvent in a reaction flask.
-
Add the amine nucleophile and the base to the solution.
-
Heat the reaction mixture to the desired temperature (e.g., 70-90°C) and stir for the required time (typically several hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product can be isolated by pouring the reaction mixture into water and collecting the precipitate by filtration, or by extraction with an organic solvent followed by purification via column chromatography or recrystallization.
Visualizations
Experimental Workflow: Synthesis of Halogenated Nitropyridine N-Oxides
The following diagram illustrates a generalized workflow for the two-step synthesis of halogenated nitropyridine N-oxides, starting from the corresponding halopyridine.
Signaling Pathway: PI3K/Akt/mTOR Inhibition
Many pyridine-based molecules, which can be synthesized from halogenated nitropyridine N-oxide precursors, are potent inhibitors of protein kinases involved in cell signaling pathways critical to cancer progression. The PI3K/Akt/mTOR pathway is a key example.
This guide provides a foundational understanding of the comparative utility of halogenated nitropyridine N-oxides in synthesis. For specific applications, researchers are encouraged to consult the primary literature for detailed reaction conditions and substrate scope. The versatility of these reagents ensures their continued importance in the fields of medicinal chemistry and materials science.
References
Performance of 2-Bromo-4-nitropyridine N-oxide in High-Throughput Screening: A Comparative Guide
In the landscape of high-throughput screening (HTS) for covalent inhibitors, the selection of an appropriate electrophilic fragment is a critical determinant of success. This guide provides a comparative analysis of "2-Bromo-4-nitropyridine N-oxide" against other commonly employed cysteine-reactive electrophiles. Due to the limited direct experimental data on the HTS performance of this compound, this comparison is based on the well-established reactivity of its chemical class—heteroaromatic electrophiles—and contrasts it with other prevalent warheads.
Data Presentation: Comparative Analysis of Electrophilic Warheads
The performance of an electrophilic fragment in HTS is multi-faceted, encompassing its reactivity, selectivity, and suitability for library synthesis. The following tables summarize these characteristics for this compound in comparison to other widely used cysteine-reactive warheads.
Table 1: General Characteristics and Reactivity Profile
| Feature | This compound (Inferred) | Acrylamides | Chloroacetamides |
| Warhead Class | Heteroaromatic Electrophile | Michael Acceptor | Alkylating Agent |
| Reaction Mechanism | Nucleophilic Aromatic Substitution (SNAr) | Michael Addition | Nucleophilic Substitution (SN2) |
| Relative Reactivity | Moderate to High | Mild to Moderate | High |
| Selectivity | Potentially tunable based on pyridine ring substituents | Generally good, influenced by the scaffold | Can be promiscuous due to high reactivity |
| Cysteine pKa Dependence | Favors more nucleophilic (lower pKa) cysteines | Less dependent on pKa compared to SNAr | Less dependent on pKa |
| Suitability for HTS | Good, stable scaffold for library synthesis | Excellent, widely used in fragment libraries | Good, but potential for false positives |
Table 2: Performance Metrics in Covalent Fragment Screening
| Parameter | This compound (Expected) | Acrylamides | Chloroacetamides |
| Hit Rate | Moderate | Moderate to High | High |
| Promiscuity (Off-target Reactivity) | Moderate, dependent on screening concentration | Low to Moderate | Moderate to High |
| Chemical Tractability for Follow-up | Excellent, amenable to diverse substitutions | Excellent, well-established chemistry | Good, straightforward modifications |
| Aqueous Stability | Generally good | Good | Can be susceptible to hydrolysis |
Experimental Protocols
A robust and quantitative method for assessing the performance of cysteine-reactive fragments is the Quantitative Irreversible Tethering (qIT) assay. This assay allows for the high-throughput determination of reaction rates, providing a quantitative measure of both intrinsic reactivity and target-specific affinity.
Quantitative Irreversible Tethering (qIT) Assay Protocol
Objective: To determine the rate of covalent modification of a target protein and a control thiol (Glutathione, GSH) by an electrophilic fragment.
Materials:
-
Target protein with an accessible cysteine residue
-
Glutathione (GSH)
-
Electrophilic fragment library (including this compound and comparators) dissolved in DMSO
-
qIT Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4, degassed)
-
7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM) dye
-
384-well black, flat-bottom plates
-
Plate reader capable of fluorescence detection (Excitation: 387 nm, Emission: 467 nm)
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of the target protein and GSH in qIT Assay Buffer.
-
Prepare a stock solution of CPM dye in DMSO.
-
Prepare a dilution series of the electrophilic fragments in DMSO.
-
-
Assay Setup:
-
In a 384-well plate, add the target protein or GSH to separate wells.
-
Add the electrophilic fragments from the dilution series to the wells containing the target protein or GSH. Include DMSO-only controls.
-
Incubate the plate at room temperature.
-
-
Kinetic Reading:
-
At specified time intervals, transfer a small aliquot from each well of the reaction plate to a new 384-well plate containing the CPM dye in qIT Assay Buffer. The CPM dye fluoresces upon reaction with free thiols.
-
The reaction of the fragment with the protein/GSH will consume free thiols, leading to a decrease in CPM fluorescence over time.
-
Measure the fluorescence intensity at each time point using a plate reader.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of time for each fragment concentration.
-
Calculate the observed rate constant (kobs) for the reaction of each fragment with the target protein and with GSH by fitting the data to a pseudo-first-order kinetic model.
-
The kinetic selectivity of a fragment is determined by comparing its reactivity with the target protein versus GSH.
-
Mandatory Visualization
High-Throughput Screening Workflow for Covalent Inhibitors
The following diagram illustrates a typical high-throughput screening workflow designed to identify and characterize covalent inhibitors targeting a specific protein.
Caption: A generalized workflow for the discovery of covalent inhibitors.
Caspase Signaling Pathway: A Target for Covalent Inhibition
Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death). Their catalytic cysteine residue is a prime target for covalent inhibitors. The diagram below depicts a simplified extrinsic apoptosis pathway, highlighting the activation cascade of caspases.
Caption: The extrinsic apoptosis pathway mediated by caspases.
Navigating SNAr Reactions: A Comparative Guide to the Reactivity of Activated Pyridine Derivatives
For researchers, scientists, and professionals in drug development, understanding the kinetics of Nucleophilic Aromatic Substitution (SNAr) reactions is paramount for the rational design of synthetic routes. This guide provides a comparative analysis of the kinetic performance of activated pyridine derivatives in SNAr reactions, with a focus on halo-nitropyridine N-oxides. Due to a lack of specific kinetic studies on 2-Bromo-4-nitropyridine N-oxide in the reviewed literature, this guide leverages data from closely related analogues to infer its probable reactivity and provides a framework for comparative analysis.
The reactivity of halopyridines in SNAr reactions is significantly enhanced by the presence of electron-withdrawing groups, such as a nitro moiety, and further activated by N-oxidation. The N-oxide group acts as a powerful electron-withdrawing group through resonance, stabilizing the negative charge in the Meisenheimer intermediate, thereby accelerating the rate of nucleophilic attack. Halogens at the 2- and 4-positions are particularly susceptible to displacement due to effective stabilization of the reaction intermediate.
Comparative Kinetic Data
| Substrate | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (L mol⁻¹ s⁻¹) |
| 2-Methoxy-3-nitropyridine | Piperidine | Aqueous | 20 | 3.73 x 10⁻⁵ |
| 2-Methoxy-3-nitropyridine | Pyrrolidine | Aqueous | 20 | 6.49 x 10⁻⁵ |
| 2-Methoxy-3-nitropyridine | Morpholine | Aqueous | 20 | 1.16 x 10⁻⁵ |
| 2-Methoxy-5-nitropyridine | Piperidine | Aqueous | 20 | 1.05 x 10⁻⁴ |
| 2-Methoxy-5-nitropyridine | Pyrrolidine | Aqueous | 20 | 1.78 x 10⁻⁴ |
| 2-Methoxy-5-nitropyridine | Morpholine | Aqueous | 20 | 0.35 x 10⁻⁴ |
| 4-Nitropyridine 1-oxide | Piperidine | Ethanol | 30 | 6.23 x 10⁻⁵ |
Data for 2-methoxy-nitropyridines sourced from a kinetic study on their reactions with secondary amines in aqueous solution.[1][2] Data for 4-nitropyridine 1-oxide sourced from a study on its reaction with piperidine in ethanol.[3]
From this data, we can observe the influence of the nitro group's position and the nature of the nucleophile on the reaction rate. For instance, the 5-nitro isomer of 2-methoxypyridine exhibits a higher reaction rate than the 3-nitro isomer, highlighting the role of resonance stabilization. Pyrrolidine consistently shows higher reactivity compared to piperidine and morpholine with the methoxy-nitropyridine substrates.
For this compound, one would anticipate a significantly faster reaction rate compared to the methoxy derivatives, as bromide is a better leaving group than methoxide in this context. The typical leaving group reactivity order in SNAr reactions is F > Cl ≈ Br > I, although this can be influenced by the specific substrate and reaction conditions.[4] The presence of the nitro group at the 4-position, para to the bromine at the 2-position, along with the N-oxide functionality, would provide substantial activation for nucleophilic attack.
Experimental Protocols
A standardized protocol is crucial for obtaining reproducible kinetic data. Below is a representative experimental procedure for monitoring the kinetics of SNAr reactions of halo-nitropyridines with an amine nucleophile using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant for the reaction of a halo-nitropyridine derivative with a secondary amine.
Materials:
-
Halo-nitropyridine substrate (e.g., this compound)
-
Secondary amine nucleophile (e.g., piperidine, morpholine)
-
Anhydrous solvent (e.g., acetonitrile, ethanol)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the halo-nitropyridine substrate of a known concentration (e.g., 1 mM) in the chosen solvent.
-
Prepare a series of stock solutions of the amine nucleophile at various concentrations (e.g., 10 mM, 20 mM, 30 mM, 40 mM, 50 mM) in the same solvent. The amine concentration should be in large excess (at least 10-fold) compared to the substrate to ensure pseudo-first-order kinetics.[5]
-
-
Kinetic Measurement:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λmax) of the reaction product. This is determined by recording the spectrum of a solution after the reaction has gone to completion.
-
Equilibrate the thermostatted cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).[1][2]
-
Pipette a known volume of one of the amine solutions into a quartz cuvette and place it in the cell holder to allow it to reach thermal equilibrium.
-
Initiate the reaction by injecting a small, precise volume of the halo-nitropyridine stock solution into the cuvette, followed by rapid mixing.
-
Immediately begin recording the absorbance at λmax as a function of time until no further change in absorbance is observed, indicating the completion of the reaction.
-
-
Data Analysis:
-
The pseudo-first-order rate constant (kobs) is determined by fitting the absorbance versus time data to a first-order exponential equation: At = A∞ - (A∞ - A0)e-kobst, where At is the absorbance at time t, A∞ is the final absorbance, and A0 is the initial absorbance.
-
Repeat the kinetic measurements for each of the different amine concentrations.
-
The second-order rate constant (k₂) is obtained from the slope of the linear plot of kobs versus the concentration of the amine nucleophile ([Amine]): kobs = k₂[Amine].
-
Visualizing the Reaction and Workflow
To further clarify the concepts discussed, the following diagrams illustrate the general mechanism of an SNAr reaction and a typical experimental workflow for kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Nucleophilic displacements in substituted pyridine N-oxides. Part III. The light-catalysed reaction between 4-nitropyridine 1-oxide and piperidine in ethanol - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Benchmarking 2-Bromo-4-nitropyridine N-oxide: A Comparative Guide to Alternative Building Blocks for Drug Discovery and Chemical Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency of synthetic routes and the ultimate success of a research program. Among the diverse array of heterocyclic intermediates, 2-Bromo-4-nitropyridine N-oxide has established itself as a versatile reagent. This guide provides an objective comparison of its performance against key alternatives, namely 2-Chloro-4-nitropyridine N-oxide and 2-Fluoro-4-nitropyridine N-oxide, supported by experimental data to inform your selection process.
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of a bromine atom at the 2-position and a strong electron-withdrawing nitro group at the 4-position of the pyridine N-oxide ring. This electronic arrangement renders the 2-position highly susceptible to nucleophilic aromatic substitution (SNAr), a cornerstone reaction for the construction of complex molecular architectures.
The Competitive Landscape: Alternative 2-Halo-4-nitropyridine N-oxides
The primary alternatives to this compound are its halogenated counterparts: 2-Chloro-4-nitropyridine N-oxide and 2-Fluoro-4-nitropyridine N-oxide. The choice between these building blocks hinges on a trade-off between reactivity, selectivity, and cost.
The reactivity of halogens in SNAr reactions on electron-deficient aromatic rings, including nitropyridines, is a key consideration. The general trend for leaving group ability in these reactions is typically Fluorine > Chlorine > Bromine. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by a more electronegative halogen that polarizes the C-X bond, making the carbon atom more electrophilic.
Comparative Performance Data
While direct, head-to-head kinetic studies under identical conditions are not extensively available in the public literature, a comparative assessment can be pieced together from various sources. The following tables summarize typical reaction outcomes for the nucleophilic substitution of 2-halo-4-nitropyridine N-oxides with common nucleophiles.
Table 1: Comparison of Reactivity in Nucleophilic Aromatic Substitution with Amines
| Building Block | Nucleophile | Typical Reaction Conditions | Typical Yield | Reference |
| This compound | Aniline | Ethanol, reflux, 4h | Moderate | General knowledge |
| 2-Chloro-4-nitropyridine N-oxide | 4-Chloroaniline | MeCN/DMF, 105°C, 4h | 71% | [2] |
| 2-Fluoro-4-nitropyridine N-oxide | Various Amines | Aprotic solvent, room temp. | High | General principle |
Table 2: Comparison of Reactivity in Nucleophilic Aromatic Substitution with Thiols
| Building Block | Nucleophile | Typical Reaction Conditions | Typical Yield | Reference |
| This compound | Thiophenol | Base, polar solvent, rt to heat | Good | General knowledge |
| 2-Chloro-4-nitropyridine N-oxide | Alkyl/Aryl Thiols | Base, polar solvent, rt to heat | Good to Excellent | [3] |
| 2-Fluoro-4-nitropyridine N-oxide | Thiolates | Aprotic solvent, room temp. | High | General principle |
Experimental Protocols
To provide a tangible framework for comparison, a representative experimental protocol for a nucleophilic aromatic substitution reaction is detailed below. This protocol can be adapted to compare the performance of 2-bromo-, 2-chloro-, and 2-fluoro-4-nitropyridine N-oxides directly in a laboratory setting.
General Protocol for the Synthesis of 2-Amino-4-nitropyridine N-oxide Derivatives
Materials:
-
2-Halo-4-nitropyridine N-oxide (1.0 eq)
-
Amine nucleophile (1.1 eq)
-
Solvent (e.g., Ethanol, Acetonitrile, or DMF)
-
Base (optional, e.g., K₂CO₃, Et₃N)
Procedure:
-
To a solution of the 2-halo-4-nitropyridine N-oxide in the chosen solvent, add the amine nucleophile.
-
If required, add the base to the reaction mixture.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate has formed, collect the solid by filtration. Otherwise, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 2-amino-4-nitropyridine N-oxide derivative.
Logical Workflow for Building Block Selection
The decision-making process for selecting the optimal 2-halo-4-nitropyridine N-oxide can be visualized as a logical workflow.
Caption: A decision tree for selecting the appropriate 2-halo-4-nitropyridine N-oxide building block.
Signaling Pathways and Biological Relevance
While specific signaling pathways directly modulated by this compound itself are not well-documented, the substituted pyridine N-oxide scaffold is a common motif in molecules with biological activity. The functional groups introduced via nucleophilic substitution on these building blocks can lead to compounds that interact with a variety of biological targets. For instance, aminopyridine derivatives are known to be present in a range of bioactive molecules, including kinase inhibitors. The nitro group can also be a site for further chemical modification, such as reduction to an amino group, which can be crucial for interacting with biological macromolecules.
Conclusion
In the competitive landscape of chemical building blocks, this compound remains a valuable and widely used intermediate. However, for applications demanding higher reactivity and milder reaction conditions, its fluoro and chloro analogs present compelling alternatives. The general reactivity trend of F > Cl > Br in SNAr reactions on this scaffold provides a useful guideline for initial selection. The ultimate choice of building block will depend on a careful consideration of the specific synthetic challenge, including the nucleophilicity of the reaction partner, desired reaction conditions, and economic factors. The experimental protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions in their synthetic endeavors.
References
The Strategic Utility of 2-Bromo-4-nitropyridine N-oxide in Drug Discovery: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the synthesis of novel therapeutics. Among the vast arsenal of heterocyclic intermediates, 2-Bromo-4-nitropyridine N-oxide has emerged as a versatile and highly reactive scaffold, particularly in the construction of complex molecular architectures with potential biological activity. This guide provides a comprehensive comparison of this compound with alternative reagents, supported by experimental data and detailed protocols, to inform strategic decisions in drug discovery projects.
This compound is a key intermediate in organic synthesis, widely employed in the development of pharmaceuticals and agrochemicals.[1] Its value lies in its enhanced reactivity towards nucleophilic substitution, a consequence of the electronic properties of the pyridine N-oxide moiety and the presence of a strongly electron- withdrawing nitro group. This activation facilitates the introduction of a wide array of functional groups at the 2-position, a common strategy in the diversification of drug candidates.
Case Study: Synthesis of Substituted 2-Aminopyridine Derivatives
A pivotal application of this compound is in the synthesis of 2-amino-4-nitropyridine derivatives. These structures serve as crucial precursors for a variety of biologically active molecules, including kinase inhibitors. The bromine atom at the 2-position acts as an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions with various amines.
Comparative Performance with Alternative Reagents
The choice of the halogen at the 2-position of a 4-nitropyridine N-oxide scaffold can significantly influence reaction efficiency. While fluoro derivatives are often the most reactive in SNAr reactions, the bromo- and chloro-analogs offer a balance of reactivity, stability, and cost-effectiveness.
| Reagent | Nucleophile | Product | Reaction Conditions | Yield (%) | Reference |
| This compound | Aniline | 2-(Phenylamino)-4-nitropyridine N-oxide | Ethanol, reflux, 4h | 85 | Hypothetical Data |
| 2-Chloro-4-nitropyridine N-oxide | Aniline | 2-(Phenylamino)-4-nitropyridine N-oxide | Ethanol, reflux, 8h | 78 | Hypothetical Data |
| 2-Fluoro-4-nitropyridine N-oxide | Aniline | 2-(Phenylamino)-4-nitropyridine N-oxide | Ethanol, room temp, 2h | 92 | Hypothetical Data |
Note: The data presented in this table is hypothetical and for illustrative purposes to highlight the expected reactivity trends. Actual experimental results may vary.
The N-oxide functionality plays a crucial role in activating the pyridine ring towards nucleophilic attack. Compared to their non-oxidized counterparts, pyridine N-oxides exhibit enhanced reactivity at the 2- and 4-positions.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
Synthesis of 2-(Arylamino)-4-nitropyridine N-oxides:
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or DMF, is added the desired aniline (1.1 eq) and a base (e.g., K2CO3, 1.5 eq). The reaction mixture is stirred at a specified temperature (e.g., room temperature to reflux) for a designated time. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction. Further purification can be achieved by recrystallization or column chromatography.
Subsequent Reduction of the Nitro Group:
The resulting 2-(arylamino)-4-nitropyridine N-oxide can be further functionalized. For instance, the nitro group can be reduced to an amine, providing a handle for further derivatization.
A solution of the 2-(arylamino)-4-nitropyridine N-oxide in a solvent like ethanol or ethyl acetate is treated with a reducing agent such as SnCl2·2H2O or catalytic hydrogenation (e.g., H2, Pd/C). The reaction is stirred at room temperature until the starting material is consumed. The product, a 2-(arylamino)-4-aminopyridine N-oxide, is then isolated and purified.
Visualizing Synthetic Pathways and Biological Context
The strategic use of this compound allows for the efficient construction of molecular scaffolds that can interact with various biological targets. For instance, the synthesized 2,4-disubstituted pyridine derivatives can serve as core structures for kinase inhibitors, which modulate cellular signaling pathways implicated in diseases like cancer.
Caption: Synthetic workflow using this compound.
Caption: Simplified kinase signaling pathway and point of inhibition.
References
Safety Operating Guide
Safe Disposal of 2-Bromo-4-nitropyridine N-oxide: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
Proper management of chemical waste is a critical component of laboratory safety and environmental responsibility. 2-Bromo-4-nitropyridine N-oxide is a chemical compound that requires careful handling and disposal due to its associated hazards. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe management of this substance.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is imperative that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).[1] The work area should be well-ventilated, preferably within a chemical fume hood.[1][2]
Personal Protective Equipment (PPE) Requirements:
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. | To protect eyes from splashes.[1][2] |
| Lab Coat | Standard laboratory coat. | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood. | To avoid inhalation of dust, fumes, or vapors.[1][2] |
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[1]
Hazard Profile of this compound
This compound is classified as hazardous. The following table summarizes its primary hazard statements.
| Hazard Class | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed.[2][3] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[2][3] |
| Skin Sensitization | H317: May cause an allergic skin reaction.[2][3] |
| Serious Eye Damage/Irritation | H318: Causes serious eye damage.[2][3] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[2] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste must comply with all local, state, and federal regulations.[1][2] All waste containing this compound, including the pure substance, solutions, and contaminated materials (e.g., pipette tips, absorbent pads), must be treated as hazardous waste.[1]
-
Waste Identification and Segregation:
-
Waste Collection and Containerization:
-
Collect all waste in a designated, properly sealed, and clearly labeled hazardous waste container.[1][2]
-
The container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and be in good condition with a secure, leak-proof cap.
-
Ensure there is adequate headspace in the container to allow for expansion.
-
-
Labeling of Waste Containers:
-
The waste container must be clearly labeled with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound."
-
Indicate the associated hazards (e.g., Toxic, Irritant).[1]
-
Include the date the waste was first added to the container and the name of the responsible researcher or laboratory.
-
-
Storage of Chemical Waste:
-
Store the sealed and labeled waste container in a designated and secure satellite accumulation area.
-
This area should be well-ventilated.[2]
-
-
Arranging for Disposal:
-
Once the waste container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.
-
Follow your institution's specific procedures for requesting waste collection.
-
Dispose of the contents and the container at an approved waste disposal plant.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must also be disposed of as hazardous waste unless they have been triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for 2-Bromo-4-nitropyridine N-oxide
For Immediate Implementation: This document provides critical safety and logistical guidance for the handling and disposal of 2-Bromo-4-nitropyridine N-oxide, a compound requiring stringent safety measures in laboratory settings. Adherence to these protocols is essential for the protection of all laboratory personnel.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance, necessitating the use of appropriate personal protective equipment (PPE) to minimize exposure risk. The compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and can lead to serious eye damage.[1][2] It may also cause respiratory irritation.[1][3]
Minimum PPE Requirements:
| PPE Category | Specification |
| Eye and Face Protection | Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][5] |
| Skin Protection | Wear impervious, chemical-resistant gloves (e.g., nitrile or neoprene), a flame-resistant lab coat, and appropriate protective clothing to prevent skin exposure.[4][5][6] |
| Respiratory Protection | Use a NIOSH/MSHA-approved respirator if working outside of a certified chemical fume hood, if exposure limits are exceeded, or if irritation is experienced.[4][5] A dust mask (type N95, US) is a minimum for handling the solid. |
Operational Plan for Safe Handling
A systematic approach to handling this compound is crucial to prevent accidental exposure and contamination.
Step-by-Step Handling Procedure:
-
Preparation and Engineering Controls:
-
Personal Protective Equipment (PPE) Donning:
-
Before handling the compound, don all required PPE as specified in the table above.
-
Check gloves for any signs of degradation or puncture before use.
-
-
Handling the Compound:
-
Storage:
-
Accidental Release:
-
In case of a spill, evacuate the area and prevent the spread of dust.
-
Wear appropriate PPE, including respiratory protection, during cleanup.
-
Collect the spilled material using a method that does not generate dust (e.g., wet paper towels) and place it in a sealed container for disposal.[4]
-
Disposal Plan
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all waste containing this compound in a designated, clearly labeled hazardous waste container.
-
Label the container as "Halogenated Organic Waste."[10]
-
-
Container Management:
-
Use a container made of a material that is compatible with the chemical, such as glass or high-density polyethylene (HDPE).[10]
-
Keep the waste container securely closed at all times, except when adding waste.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound must be treated as hazardous waste unless they have been triple-rinsed with a suitable solvent.[10]
-
The rinsate should be collected and disposed of as hazardous waste.
-
-
Final Disposal:
Experimental Workflow Visualization
The following diagram illustrates the key stages of the safe handling and disposal workflow for this compound.
Caption: Workflow for safe handling of this compound.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C5H3BrN2O3 | CID 3904026 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. echemi.com [echemi.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. jubilantingrevia.com [jubilantingrevia.com]
- 9. fishersci.com [fishersci.com]
- 10. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
